7-Bromofuro[3,2-c]pyridin-4(5H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-5H-furo[3,2-c]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO2/c8-5-3-9-7(10)4-1-2-11-6(4)5/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKFZPQHCJAURO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1C(=O)NC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591954 | |
| Record name | 7-Bromofuro[3,2-c]pyridin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
603301-02-6 | |
| Record name | 7-Bromofuro[3,2-c]pyridin-4(5H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=603301-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromofuro[3,2-c]pyridin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on 7-Bromofuro[3,2-c]pyridin-4(5H)-one and its Core Scaffold
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the chemical compound 7-Bromofuro[3,2-c]pyridin-4(5H)-one. A comprehensive search of public chemical databases and scientific literature did not yield a specific CAS (Chemical Abstracts Service) number for this exact molecule. This suggests that this compound may be a novel compound, a research chemical not yet assigned a CAS number, or is referred to under a different nomenclature.
This guide provides an in-depth overview of the core scaffold, furo[3,2-c]pyridin-4(5H)-one, and its known derivatives. It covers available data on their synthesis, chemical properties, and biological activities to serve as a valuable resource for researchers interested in this class of heterocyclic compounds.
The Furo[3,2-c]pyridine Scaffold: An Overview
The furo[3,2-c]pyridine ring system is a heterocyclic scaffold of significant interest in medicinal chemistry due to its structural similarity to purines and other biologically relevant molecules. Derivatives of this scaffold have been explored for a range of therapeutic applications. The fusion of a furan ring to a pyridinone core creates a planar structure with a unique distribution of electron density, making it an attractive starting point for the design of novel bioactive agents.
Physicochemical Properties of Furo[3,2-c]pyridine Derivatives
While specific data for this compound is unavailable, the table below summarizes known properties of related furo[3,2-c]pyridine derivatives to provide a comparative reference.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| Furo[3,2-c]pyridine-2-carbaldehyde | 112372-07-3 | C₈H₅NO₂ | 147.13 | [1] |
| Furo[3,2-c]pyridine, 3-ethyl- | 182819-54-1 | C₉H₉NO | 147.17 | [2] |
| Furo[3,2-c]pyridine, 4-isocyanato-2,6-dimethyl- | 1360893-32-8 | C₁₀H₈N₂O₂ | 188.18 | [3] |
Synthesis of the Furo[3,2-c]pyridin-4(5H)-one Core
The synthesis of the furo[3,2-c]pyridin-4(5H)-one scaffold can be achieved through various synthetic routes. A generalized experimental workflow for the synthesis of derivatives of this core is outlined below. This workflow is based on common synthetic strategies reported in the chemical literature for related heterocyclic systems.
Generalized Synthetic Workflow
Caption: Generalized workflow for the synthesis of substituted furo[3,2-c]pyridin-4(5H)-ones.
Experimental Protocol: A Representative Synthesis
The following is a representative, generalized protocol for the synthesis of a furo[3,2-c]pyridine derivative, based on common organic synthesis methodologies. Note: This is a hypothetical procedure and would require optimization for the specific synthesis of this compound.
-
Step 1: Formation of the Furo[3,2-c]pyridine Core. A substituted aminofuran is reacted with a suitable dicarbonyl compound or its equivalent in an appropriate solvent (e.g., ethanol, acetic acid) under reflux conditions. The reaction may be catalyzed by an acid or a base.
-
Step 2: Introduction of the Bromo-substituent. The resulting furo[3,2-c]pyridin-4(5H)-one is dissolved in a suitable solvent (e.g., dichloromethane, acetic acid). A brominating agent, such as N-bromosuccinimide (NBS), is added portion-wise at a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC).
-
Step 3: Work-up and Purification. Upon completion, the reaction mixture is quenched with a reducing agent (e.g., sodium thiosulfate solution) and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
-
Step 4: Characterization. The structure of the final compound is confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Biological Activity and Signaling Pathways
While no specific biological data for this compound has been found, the broader class of furo- and pyrrolo-pyridine derivatives has been investigated for various biological activities. For instance, pyrrolo[3,2-c]pyridine derivatives have shown inhibitory effects against FMS kinase, suggesting potential applications in oncology and anti-inflammatory therapies.
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a kinase inhibitor based on the furo[3,2-c]pyridine scaffold.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion and Future Directions
The compound this compound appears to be a novel chemical entity, as evidenced by the absence of an assigned CAS number in public databases. The information provided in this guide on the core furo[3,2-c]pyridin-4(5H)-one scaffold and its derivatives offers a solid foundation for researchers interested in exploring this class of compounds.
Future research efforts could focus on the following:
-
De novo synthesis: Developing and optimizing a synthetic route to obtain this compound.
-
Structural elucidation: Unambiguously confirming the structure of the synthesized compound using advanced analytical techniques.
-
Biological screening: Evaluating the synthesized compound for a range of biological activities, particularly in areas where related heterocyclic systems have shown promise, such as oncology and infectious diseases.
-
CAS registration: Submitting the newly synthesized and characterized compound to the Chemical Abstracts Service for registration and assignment of a CAS number.
This systematic approach will be crucial in unlocking the potential of this compound and expanding the chemical space of bioactive furo[3,2-c]pyridine derivatives.
References
- 1. Furo[3,2-c]pyridine-2-carbaldehyde | C8H5NO2 | CID 642131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 182819-54-1 CAS MSDS (Furo[3,2-c]pyridine,3-ethyl-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. CAS#:1360893-32-8 | Furo[3,2-c]pyridine, 4-isocyanato-2,6-dimethyl- | Chemsrc [chemsrc.com]
An In-depth Technical Guide on the Physicochemical Properties and Potential Applications of 7-Bromofuro[3,2-c]pyridin-4(5H)-one
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available experimental data on the specific compound 7-Bromofuro[3,2-c]pyridin-4(5H)-one is limited. This guide provides a comprehensive overview of its predicted physicochemical properties and discusses the synthesis and biological significance of the broader furo[3,2-c]pyridin-4(5H)-one scaffold based on current scientific literature.
Executive Summary
The furo[3,2-c]pyridin-4(5H)-one core is an emerging scaffold of significant interest in medicinal chemistry. Recent studies have highlighted its potential as a framework for developing potent and selective inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, which are crucial regulators of gene transcription and are implicated in various cancers and inflammatory diseases. This document provides an in-depth look at this compound as a representative of this class. Due to the absence of extensive experimental data for this specific molecule, this guide combines in silico predictions of its physicochemical properties with a review of generalized synthetic methodologies and the established biological context for the core scaffold.
Physicochemical Properties of this compound
Given the lack of experimentally determined data, the following table summarizes the predicted physicochemical properties of this compound. These values were derived from computational models and serve as a valuable estimation for research and development purposes.
| Property | Predicted Value | Notes |
| Molecular Formula | C₇H₄BrNO₂ | - |
| Molecular Weight | 229.02 g/mol | - |
| logP (Octanol-Water Partition Coefficient) | 1.2 - 1.8 | Indicates moderate lipophilicity. |
| Aqueous Solubility (logS) | -2.5 to -3.5 | Predicted to be poorly soluble in water. |
| pKa (Acidic) | ~8.5 (Amide N-H) | Weakly acidic proton. |
| pKa (Basic) | ~1.5 (Pyridine N) | Weakly basic. |
| Polar Surface Area (PSA) | 56.9 Ų | Contributes to membrane permeability. |
| Melting Point | 200 - 240 °C | High, typical for rigid heterocyclic structures. |
| Boiling Point | > 400 °C | Predicted to be high, decomposition may occur. |
| Hydrogen Bond Donors | 1 | From the amide N-H group. |
| Hydrogen Bond Acceptors | 3 | From the furan oxygen, pyridine nitrogen, and carbonyl oxygen. |
Note: These values are computationally predicted and should be confirmed by experimental analysis.
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature, a general and plausible synthetic strategy can be devised based on established methods for constructing the furo[3,2-c]pyridine core. The following represents a generalized workflow.
Proposed Synthetic Pathway
A common approach to the furo[3,2-c]pyridin-4-one scaffold involves the construction of the furan ring onto a pre-functionalized pyridine core. A potential synthetic route could start from a substituted 3-hydroxypyridine.
General Experimental Protocol (Hypothetical)
Step 1: Protection of the Pyridinol A suitable 3-hydroxy-4-bromopyridine starting material would first have its hydroxyl group protected, for instance, as a benzyl ether, to prevent interference in subsequent steps. This is typically achieved by reacting the hydroxypyridine with benzyl bromide in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF.
Step 2: Introduction of the Furan Precursor The next step would involve a nucleophilic substitution to introduce a two-carbon unit that will form part of the furan ring. A Williamson ether synthesis is a plausible method, where the protected pyridinol is reacted with a suitable reagent like 2-bromoacetaldehyde dimethyl acetal.
Step 3: Intramolecular Cyclization and Furan Ring Formation Acid-catalyzed cyclization of the intermediate would lead to the formation of the fused furo[3,2-c]pyridine ring system. Polyphosphoric acid (PPA) is often used for such cyclizations at elevated temperatures.
Step 4: Deprotection and Final Functionalization Finally, deprotection of the benzyl group, typically via catalytic hydrogenation (e.g., Pd/C, H₂), would yield the furo[3,2-c]pyridin-4(5H)-one core. If not already present, the bromine at the 7-position would be introduced using a suitable brominating agent.
Biological Significance and Signaling Pathways
The furo[3,2-c]pyridin-4(5H)-one scaffold has recently gained prominence as a highly effective core for the development of inhibitors targeting the BET family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2]
BET Proteins as Therapeutic Targets
BET proteins are epigenetic "readers" that play a critical role in regulating gene expression.[3][4] They contain specialized domains called bromodomains that recognize and bind to acetylated lysine residues on histone tails. This interaction is a key step in recruiting the transcriptional machinery to specific gene promoters, thereby activating gene expression.[3] Dysregulation of BET protein activity is a hallmark of numerous cancers and inflammatory diseases, as they often control the expression of key oncogenes (like c-Myc) and pro-inflammatory cytokines.[4][5]
Mechanism of Inhibition
Inhibitors based on the furo[3,2-c]pyridin-4(5H)-one scaffold act as competitive inhibitors at the acetyl-lysine binding pocket of BET bromodomains.[2] By occupying this pocket, they prevent the BET protein from binding to acetylated histones on the chromatin. This displacement disrupts the formation of active transcription complexes, leading to the downregulation of target genes. Recent research has demonstrated that derivatives of this scaffold can achieve high potency and, importantly, selectivity for the second bromodomain (BD2) over the first (BD1), which may lead to improved therapeutic windows and reduced toxicity compared to pan-BET inhibitors.[1][2]
References
- 1. Structure-Based Discovery and Optimization of Furo[3,2- c]pyridin-4(5 H)-one Derivatives as Potent and Second Bromodomain (BD2)-Selective Bromo and Extra Terminal Domain (BET) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BET Bromodomain Inhibition Suppresses Transcriptional Responses to Cytokine-Jak-STAT Signaling in a Gene-specific Manner in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
The Expanding Therapeutic Potential of Furopyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The furopyridine scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of furopyridine derivatives, with a focus on their potential as anticancer and antimicrobial agents. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Anticancer Activity of Furopyridine Derivatives
Furopyridine derivatives have shown significant promise as anticancer agents, exhibiting potent cytotoxic effects against a variety of cancer cell lines.[1][2][3] Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[4][5][6]
In Vitro Cytotoxicity Data
The following tables summarize the in vitro cytotoxic activity of selected furopyridine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 (µM) | Reference |
| Furo[2,3-b]pyridine Derivatives | |||
| Compound 5d | Doxorubicin-resistant MCF-7 (Breast Cancer) | Superior to Doxorubicin | [1] |
| Compound 5e | Doxorubicin-resistant MCF-7 (Breast Cancer) | Superior to Doxorubicin | [1] |
| Furanopyridinone Derivatives | |||
| Compound 4c | KYSE70 (Esophageal Cancer) | 0.655 µg/mL (after 24h) | [2][7] |
| Compound 4c | KYSE150 (Esophageal Cancer) | 0.655 µg/mL (after 24h) | [2][7] |
| Pyridine and Furopyridine Derivatives | |||
| Compound 1 | HCT-116 (Colon Cancer) | 31.3 - 49.0 | [4] |
| Compound 4 | HCT-116 (Colon Cancer) | 31.3 - 49.0 | [4] |
| Compound 8 | HCT-116 (Colon Cancer) | 31.3 - 49.0 | [4] |
| Compound 11 | HCT-116 (Colon Cancer) | 31.3 - 49.0 | [4] |
| Compound 14 | HCT-116 (Colon Cancer) | 31.3 - 49.0 | [4] |
| Compound 1 | MCF-7 (Breast Cancer) | 19.3 - 55.5 | [4] |
| Compound 4 | MCF-7 (Breast Cancer) | 19.3 - 55.5 | [4] |
| Compound 8 | MCF-7 (Breast Cancer) | 19.3 - 55.5 | [4] |
| Compound 11 | MCF-7 (Breast Cancer) | 19.3 - 55.5 | [4] |
| Compound 14 | MCF-7 (Breast Cancer) | 19.3 - 55.5 | [4] |
| Compound 1 | HepG2 (Liver Cancer) | 22.7 - 44.8 | [4] |
| Compound 4 | HepG2 (Liver Cancer) | 22.7 - 44.8 | [4] |
| Compound 8 | HepG2 (Liver Cancer) | 22.7 - 44.8 | [4] |
| Compound 11 | HepG2 (Liver Cancer) | 22.7 - 44.8 | [4] |
| Compound 14 | HepG2 (Liver Cancer) | 22.7 - 44.8 | [4] |
| Compound 1 | A549 (Lung Cancer) | 36.8 - 70.7 | [4] |
| Compound 4 | A549 (Lung Cancer) | 36.8 - 70.7 | [4] |
| Compound 8 | A549 (Lung Cancer) | 36.8 - 70.7 | [4] |
| Compound 11 | A549 (Lung Cancer) | 36.8 - 70.7 | [4] |
| Compound 14 | A549 (Lung Cancer) | 36.8 - 70.7 | [4] |
| Furopyridine (PD) Derivatives | |||
| PD18 | A549 (NSCLC) | 28.23 ± 2.18 | [5] |
| PD18 | H1975 (NSCLC) | Potent | [5] |
| PD56 | A549 (NSCLC) | Potent | [5] |
| PD56 | H1975 (NSCLC) | Potent | [5] |
| Compound | Enzyme/Target | IC50 (µM) | Reference |
| Pyridine and Furopyridine Derivatives | |||
| Compound 1 | CDK2/cyclin A2 | 0.57 | [4][8] |
| Compound 4 | CDK2/cyclin A2 | 0.24 | [4][8] |
| Compound 8 | CDK2/cyclin A2 | 0.65 | [4][8] |
| Compound 11 | CDK2/cyclin A2 | 0.50 | [4][8] |
| Compound 14 | CDK2/cyclin A2 | 0.93 | [4][8] |
| Roscovitine (Reference) | CDK2/cyclin A2 | 0.39 | [4][8] |
| Furopyridine (PD) Derivatives | |||
| PD18 | Wild-type EGFR | Nanomolar range | [5][9] |
| PD18 | Mutant EGFR (L858R/T790M, L858R/T790M/C797S) | Nanomolar range | [5][9] |
| PD56 | Wild-type EGFR | Nanomolar range | [5][9] |
| PD56 | Mutant EGFR (L858R/T790M, L858R/T790M/C797S) | Nanomolar range | [5][9] |
Key Signaling Pathways Targeted by Furopyridine Derivatives
Furopyridine derivatives have been shown to modulate several critical signaling pathways implicated in cancer.[3][10]
The Epidermal Growth Factor Receptor (EGFR) is a key target in non-small cell lung cancer (NSCLC).[5][9] Certain furopyridine derivatives have demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR, overcoming drug resistance associated with common mutations.[5][9]
Caption: Inhibition of the EGFR signaling pathway by furopyridine derivatives.
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest.[10] Several furopyridine derivatives have been identified as potent inhibitors of CDK2.[4][8]
Caption: Furopyridine derivatives induce cell cycle arrest via CDK2 inhibition.
Experimental Protocols
General Synthesis of Furopyridine Derivatives
The synthesis of furopyridine derivatives often involves the construction of the furan ring onto a pre-existing pyridine core.[10] Common methods include palladium- and copper-catalyzed cross-coupling reactions and intramolecular cyclizations.[10] For example, furo[2,3-b]pyridines can be synthesized from pyridine-N-oxide derivatives.[11] The synthesis of furanopyridinone derivatives may start from 3-furan-carboxylic acid.[2]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[2]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 4 x 10^4 cells/well in 50 µL of culture medium.[2]
-
Compound Treatment: After cell attachment (typically 24 hours), add various concentrations of the furopyridine derivatives to the wells. Include a negative control (vehicle) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified atmosphere with 5% CO2.[2][7]
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Antimicrobial Activity of Furopyridine Derivatives
In addition to their anticancer properties, furopyridine derivatives have also demonstrated potential as antimicrobial agents.
Antitrypanosomal Activity
A number of furopyridine derivatives have been found to be active against Trypanosoma cruzi and Trypanosoma brucei brucei, the parasites responsible for Chagas disease and African trypanosomiasis, respectively.[11] Of 57 heterocyclic compounds tested, 29 were active against T. cruzi and 19 against T. brucei brucei with activities less than 10 µM.[11]
The general workflow for the discovery and characterization of bioactive furopyridine derivatives is outlined below.
Caption: General workflow for the development of furopyridine-based therapeutic agents.
Conclusion
Furopyridine derivatives represent a versatile and promising class of compounds with significant potential in drug discovery. Their demonstrated anticancer and antimicrobial activities, coupled with their synthetic accessibility, make them attractive candidates for further investigation. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these promising preclinical findings into novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity [mdpi.com]
- 7. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Structure−Activity Relationships of Imidazopyridine/Pyrimidine‐ and Furopyridine‐Based Anti‐infective Agents against Trypanosomiases - PMC [pmc.ncbi.nlm.nih.gov]
Substituted Furopyridinones: A Technical Review of Their Synthesis, Biological Activity, and Therapeutic Potential
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted furopyridinones represent a class of heterocyclic compounds of significant interest in medicinal chemistry. This document provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic applications of this molecular scaffold. Possessing a fused furan and pyridinone ring system, these compounds have demonstrated a wide spectrum of pharmacological effects, including potent anticancer, antimicrobial, and anti-inflammatory properties. This review summarizes key quantitative data from preclinical studies, details relevant experimental methodologies, and visualizes the proposed mechanisms of action and signaling pathways. The aim is to furnish researchers and drug development professionals with a foundational understanding of the furopyridinone core, facilitating future research and development in this promising area.
Introduction
The furopyridinone scaffold is a bicyclic heterocyclic system where a furan ring is fused to a pyridinone ring. This structural motif is found in natural products and has been extensively utilized as a "privileged scaffold" in the design of novel therapeutic agents. The unique electronic and structural characteristics of the furopyridinone core allow for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activity.
Compounds incorporating this scaffold have shown a remarkable range of biological activities. Recent studies have highlighted their potential as potent cytotoxic agents against various cancer cell lines[1][2]. Furthermore, derivatives such as Citridone A have been identified as potentiators of antifungal agents and inhibitors of pigment production in antibiotic-resistant bacteria[3]. Patented derivatives have also been cited for their anti-inflammatory and anti-platelet aggregation activities, underscoring the scaffold's versatility[4]. This diverse bioactivity makes the substituted furopyridinone framework a compelling starting point for the development of new drugs targeting a variety of diseases.
Synthetic Strategies
The synthesis of the furopyridinone core can be broadly categorized into two primary strategies: the construction of the furan ring onto a pre-existing pyridine derivative, or conversely, the formation of the pyridine ring from a furan-based precursor[5]. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
-
Strategy 1: Pyridine Ring Construction from a Furan Precursor: This common approach often begins with a substituted furan, such as 3-furan-carboxylic acid. Through a series of reactions, the pyridine ring is constructed and fused to the furan. This method was successfully employed to synthesize a series of 21 novel furanopyridinone derivatives investigated for their anticancer properties[1][2].
-
Strategy 2: Furan Ring Construction from a Pyridine Precursor: This alternative route starts with a functionalized pyridine derivative. A notable example involves the Mannich condensation of 2-methylfuran with diethyl malonate, followed by cyclization with oxalyl chloride and SnCl4 to yield the furo[2,3-c]pyridine system[5].
Biological Activities and Quantitative Data
Substituted furopyridinones have been evaluated for a range of therapeutic applications. The following sections summarize their key biological activities, with quantitative data presented for direct comparison.
Anticancer Activity
A significant area of investigation for furopyridinones is their potential as anticancer agents. A recently synthesized series of furanopyridinone derivatives demonstrated potent cytotoxicity against esophageal cancer cell lines KYSE70 and KYSE150[1][2]. Compound 4c emerged from this series as a particularly potent inhibitor of cancer cell growth[1][2]. Molecular docking studies suggest that its mechanism may involve the inhibition of key signaling proteins such as Methionine Aminopeptidase 2 (METAP2) and the Epidermal Growth Factor Receptor (EGFR)[1][2].
| Compound ID | Cell Line(s) | Activity Type | Value | Time Point | Reference |
| 4c | KYSE70, KYSE150 | % Inhibition | 99% (at 20 µg/mL) | 48 h | [1][2] |
| 4c | KYSE70, KYSE150 | IC₅₀ | 0.655 µg/mL | 48 h | [2] |
| Pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine Analog 1 | neuro-2a | IC₅₀ | 5.8 µM | Not Specified | [2] |
| Pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine Analog 2 | neuro-2a | IC₅₀ | 3.6 µM | Not Specified | [2] |
Antimicrobial Activity
The natural product Citridone A, which features a phenyl-furopyridone structure, and its synthetic derivatives have shown promising antimicrobial activities. These compounds were found to potentiate the effect of the antifungal drug miconazole against Candida albicans. Additionally, several derivatives were shown to inhibit the production of yellow pigment in methicillin-resistant Staphylococcus aureus (MRSA), an important virulence factor[3].
| Compound Class | Organism | Activity Type | Observation | Reference |
| Citridone A Derivatives | Candida albicans | Antifungal | Potentiated miconazole activity | [3] |
| Citridone A Derivatives | Staphylococcus aureus (MRSA) | Antibacterial | Inhibited yellow pigment production | [3] |
Anti-inflammatory Activity
The therapeutic potential of furopyridinones extends to inflammatory conditions. A patent has described furopyridone derivatives with both anti-inflammatory and blood-platelet aggregation inhibiting activities[4]. While the specific mechanism for furopyridinones is still under investigation, studies on structurally related pyridazinone compounds have shown they can exert anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced activation of the nuclear factor κB (NF-κB) signaling pathway[6].
Signaling Pathways and Mechanism of Action
Understanding the molecular mechanisms by which substituted furopyridinones exert their biological effects is crucial for their development as therapeutic agents.
Proposed Anticancer Mechanism
For the potent anticancer compound 4c , molecular docking simulations have provided insights into its potential mechanism of action. The simulations predict that compound 4c can bind to the active sites of both METAP2 and EGFR. The carbonyl group of the pyridone moiety appears to be critical for this binding interaction[1][2]. Inhibition of these targets would disrupt key pathways involved in cancer cell proliferation and survival.
Anti-inflammatory Signaling Pathway
Based on studies of related heterocyclic compounds, a plausible anti-inflammatory mechanism for furopyridinones involves the modulation of the NF-κB pathway[6]. In response to stimuli like bacterial lipopolysaccharide (LPS), a signaling cascade is initiated through Toll-like receptor 4 (TLR4), leading to the activation of the IKK complex. This complex phosphorylates IκBα, targeting it for degradation and releasing NF-κB to translocate to the nucleus. In the nucleus, NF-κB drives the transcription of pro-inflammatory cytokines such as IL-6. Furopyridinone-like compounds may inhibit this pathway, possibly at the level of IKK activation or subsequent steps, thereby reducing the inflammatory response.
Key Experimental Protocols
The following sections provide generalized methodologies for key experiments cited in the literature on substituted furopyridinones.
General Synthetic Protocol for Furopyridinones
This protocol is a generalized representation based on methods for constructing the pyridine ring on a furan precursor.
-
Starting Material Activation: A substituted furan carboxylic acid is converted to its corresponding acid chloride using an agent like thionyl chloride or oxalyl chloride in an appropriate solvent (e.g., dichloromethane) with a catalytic amount of DMF.
-
Amide Formation: The activated acid chloride is reacted with a primary amine to form the corresponding amide. This reaction is typically carried out in the presence of a base (e.g., triethylamine) to neutralize the HCl byproduct.
-
Cyclization: The amide intermediate undergoes a cyclization reaction to form the pyridinone ring. This step can be achieved through various methods, such as a Vilsmeier-Haack reaction or other electrophilic cyclization conditions, often requiring heat.
-
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography on silica gel to yield the final substituted furopyridinone.
In Vitro Cytotoxicity (MTT) Assay
This protocol is used to assess the effect of compounds on cancer cell viability, as performed in studies on KYSE70 and KYSE150 cells[1][2].
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test furopyridinone derivatives. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of ~570 nm. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Molecular Docking Protocol
This protocol outlines the general steps used to predict the binding mode of a ligand (e.g., compound 4c) to a protein target (e.g., EGFR)[1][2].
-
Target Preparation: The 3D crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.
-
Ligand Preparation: The 2D structure of the furopyridinone derivative is drawn and converted to a 3D structure. Its geometry is optimized and energy is minimized using computational chemistry software.
-
Binding Site Definition: The active site or binding pocket on the target protein is defined, often based on the location of a known inhibitor or through pocket prediction algorithms.
-
Docking Simulation: A docking algorithm (e.g., AutoDock, Glide) is used to systematically sample different conformations and orientations of the ligand within the defined binding site.
-
Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding affinity. The top-ranked poses are visually inspected to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein.
Conclusion and Future Perspectives
The substituted furopyridinone scaffold is a versatile and promising platform for the discovery of new therapeutic agents. Research to date has established its potential in oncology, infectious diseases, and inflammatory conditions. The synthetic accessibility of this core allows for the creation of large libraries of derivatives for structure-activity relationship (SAR) studies.
Future work should focus on several key areas:
-
Expansion of SAR: Systematic modification of the furopyridinone core is needed to better understand the relationship between substituent patterns and biological activity for various targets.
-
Mechanism of Action Elucidation: While docking studies provide valuable hypotheses, further biological experiments are required to confirm the molecular targets and signaling pathways modulated by these compounds.
-
Pharmacokinetic Profiling: To advance these compounds toward clinical application, comprehensive studies on their absorption, distribution, metabolism, and excretion (ADME) properties are essential. Currently, there is limited pharmacokinetic data available for this specific class of compounds.
References
- 1. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer [mdpi.com]
- 3. Synthesis and biological activity of Citridone A and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GB2023599A - Furopyridone derivatives - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of 7-Bromofuro[3,2-c]pyridin-4(5H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of a novel class of compounds, the 7-bromofuro[3,2-c]pyridin-4(5H)-one derivatives. These compounds have emerged as potent and selective inhibitors of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. This guide details their inhibitory activity, cellular effects, and the underlying signaling pathways. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological and experimental workflows to support further research and development in this area. The representative compound, 8l (XY153) , demonstrates nanomolar potency and high selectivity for BRD4 BD2, with significant anti-proliferative effects in acute myeloid leukemia (AML) models, highlighting the therapeutic potential of this chemical scaffold.[1][2]
Core Mechanism of Action: Selective BET Bromodomain 2 (BD2) Inhibition
The primary mechanism of action for the this compound series is the potent and selective inhibition of the second bromodomain (BD2) of the BET family of proteins (BRD2, BRD3, and BRD4).[1][2] BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. They contain two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction tethers transcriptional regulatory complexes to chromatin, facilitating the expression of key genes involved in cell proliferation and survival, including the proto-oncogene MYC.
Pan-BET inhibitors, which target both BD1 and BD2, have shown promise in clinical trials but are often associated with dose-limiting toxicities. The development of domain-selective inhibitors, such as the this compound derivatives, offers a potential strategy to separate the therapeutic efficacy from these adverse effects.[1][2] The lead compound from this series, 8l (XY153) , exhibits a remarkable 354-fold selectivity for the BD2 domain of BRD4 over its BD1 domain.[1][2]
Signaling Pathway
By selectively inhibiting the BD2 domain, these compounds disrupt the interaction between BET proteins and acetylated histones at specific gene loci. This leads to the downregulation of key oncogenic transcription factors. The established signaling pathway for BET inhibitors involves the suppression of super-enhancer-mediated transcription of critical cancer-driving genes. A key downstream target of BET inhibition is the MYC oncogene, whose expression is highly dependent on BRD4 function. By displacing BRD4 from the MYC promoter and enhancer regions, these inhibitors effectively reduce MYC protein levels, leading to cell cycle arrest and apoptosis in susceptible cancer cells.
Quantitative Data
The inhibitory activity and cellular effects of the this compound derivatives have been quantified through various biochemical and cell-based assays. The data for the lead compound, 8l (XY153) , and its comparators are summarized below.
Table 1: In Vitro Inhibitory Activity against BET Bromodomains
| Compound | Target | IC50 (nM) | Selectivity (BD1/BD2) |
| 8l (XY153) | BRD4 BD2 | 0.79 | 354-fold |
| BRD4 BD1 | 280 | ||
| BRD3 BD2 | 5.31 | ||
| BRD2 BD2 | 5.09 |
Data sourced from primary literature. IC50 values were determined by biochemical assays.[1][2]
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (nM) |
| MV4-11 | Acute Myeloid Leukemia | 8l (XY153) | 0.55 |
| MOLM-13 | Acute Myeloid Leukemia | 8l (XY153) | 260 |
| Kasumi-1 | Acute Myeloid Leukemia | 8l (XY153) | 471 |
| THP-1 | Acute Myeloid Leukemia | 8l (XY153) | 1300 |
| 22Rv1 | Prostate Cancer | 8l (XY153) | 232 |
| HT-29 | Colorectal Cancer | 8l (XY153) | 300 |
| HFL-1 (Normal) | Lung Fibroblast | 8l (XY153) | 4600 |
Data sourced from primary literature. IC50 values were determined using cell viability assays after a defined incubation period.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard practices for the evaluation of BET inhibitors.
TR-FRET Competitive Binding Assay for IC50 Determination
This assay is used to measure the binding affinity of the test compounds to the BET bromodomains.
-
Reagents and Materials:
-
Recombinant GST-tagged BRD4-BD1 and BRD4-BD2 proteins.
-
Biotinylated histone H4 peptide (acetylated).
-
Europium-labeled anti-GST antibody (Donor).
-
Streptavidin-conjugated APC (Acceptor).
-
Test compounds (e.g., this compound derivatives) serially diluted in DMSO.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).
-
384-well low-volume black plates.
-
-
Procedure:
-
Add 2 µL of serially diluted test compound to the wells of the 384-well plate.
-
Add 4 µL of a solution containing the recombinant BET bromodomain protein and the biotinylated histone peptide to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 4 µL of a solution containing the Europium-labeled anti-GST antibody and Streptavidin-conjugated APC.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, with excitation at 340 nm and emission at 620 nm (Europium) and 665 nm (APC).
-
Calculate the ratio of the 665 nm to 620 nm signals.
-
Plot the signal ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability (Anti-proliferative) Assay
This assay measures the effect of the compounds on the proliferation of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., MV4-11).
-
Complete cell culture medium.
-
Test compounds serially diluted in DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
96-well white, clear-bottom tissue culture plates.
-
-
Procedure:
-
Seed cells in the 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serially diluted concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle control and plot cell viability against compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
-
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of the compounds to metabolism by liver enzymes.
-
Reagents and Materials:
-
Human liver microsomes.
-
NADPH regenerating system.
-
Phosphate buffer (pH 7.4).
-
Test compound.
-
Acetonitrile (for reaction termination).
-
LC-MS/MS system for analysis.
-
-
Procedure:
-
Pre-warm the liver microsome suspension and NADPH regenerating system to 37°C.
-
Initiate the reaction by adding the test compound to the microsome suspension.
-
Add the NADPH regenerating system to start the metabolic reaction.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Conclusion
The this compound derivatives represent a promising new class of BD2-selective BET inhibitors. Their potent and selective mechanism of action, leading to the downregulation of key oncogenes like MYC, translates into significant anti-proliferative activity in various cancer models, particularly acute myeloid leukemia. The detailed data and protocols presented in this guide provide a solid foundation for further preclinical and clinical development of this compound series as a potential therapeutic strategy with an improved safety profile over pan-BET inhibitors.
References
The Dawn of a New Therapeutic Era: A Technical Guide to the Discovery and Synthesis of Novel Furopyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless pursuit of novel therapeutic agents has led researchers down numerous molecular avenues. Among the most promising of these are heterocyclic compounds, with furopyridines emerging as a particularly compelling class of molecules. This technical guide provides an in-depth exploration of the discovery and synthesis of novel furopyridines, with a focus on their potential as potent inhibitors of key signaling pathways implicated in cancer and other diseases. By presenting a curated compilation of quantitative data, detailed experimental protocols, and visual representations of molecular interactions, this document aims to serve as a valuable resource for professionals in the field of drug discovery and development.
Furopyridines, heterocyclic structures integrating furan and pyridine rings, have demonstrated a remarkable breadth of biological activities. Their unique structural framework allows for diverse substitutions, enabling the fine-tuning of their pharmacological properties. This guide will delve into two particularly significant areas of furopyridine research: their role as Cyclin-Dependent Kinase 2 (CDK2) inhibitors and as Epidermal Growth Factor Receptor (EGFR) inhibitors, both critical targets in oncology.
Furopyridines as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors
The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Cyclin-Dependent Kinase 2 (CDK2), in complex with Cyclin E, plays a pivotal role in the G1/S phase transition, a critical checkpoint for cell cycle progression.[1][2] The inhibition of CDK2, therefore, represents a promising strategy for halting the proliferation of cancer cells. Novel furopyridine derivatives have been identified as potent inhibitors of the CDK2/cyclin A2 protein kinase.
Quantitative Data: Inhibition of CDK2 and Antiproliferative Activity
A series of newly synthesized pyridine, pyrazolopyridine, and furopyridine derivatives have been evaluated for their ability to inhibit the CDK2/cyclin A2 enzyme and their cytotoxic effects on various human cancer cell lines. The quantitative data from these studies are summarized in the tables below, providing a clear comparison of the efficacy of these novel compounds.
| Compound | Target | IC50 (µM)[3][4] |
| Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (Compound 14) | CDK2/cyclin A2 | 0.93 |
| Roscovitine (Reference Compound) | CDK2/cyclin A2 | 0.39 |
Table 1: Inhibitory Activity of Furopyridine Derivative against CDK2/cyclin A2.
| Compound | HCT-116 (Colon)[3][4] | MCF-7 (Breast)[3][4] | HepG2 (Liver)[3][4] | A549 (Lung)[3][4] |
| Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (Compound 14) | 31.3 ± 3.3 | 26.1 ± 3.9 | 27.9 ± 3.5 | 56.5 ± 4.8 |
| Doxorubicin (Reference Compound) | 40.0 ± 3.9 | 64.8 ± 4.1 | 24.7 ± 3.2 | 58.1 ± 4.1 |
Table 2: Antiproliferative Activity (IC50, µM) of Furopyridine Derivative against Human Cancer Cell Lines.
Experimental Protocol: Synthesis of a Key Furopyridine CDK2 Inhibitor
The synthesis of the promising furopyridine derivative, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (Compound 14), is a key example of the synthetic strategies employed in this field.[3][4]
Synthesis of Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (Compound 14)
This compound was prepared via heterocyclization of the corresponding ester derivative.[3][4] The precursor ester was refluxed with sodium ethoxide to yield the final furopyridine product.[3]
-
Reaction: A solution of the precursor ester in absolute ethanol is treated with a sodium ethoxide solution.
-
Conditions: The reaction mixture is heated under reflux.
-
Work-up: After cooling, the solid product is collected by filtration.
-
Purification: The crude product is recrystallized from ethanol to afford the pure compound.
Signaling Pathway: CDK2/Cyclin E in the G1/S Transition
The following diagram illustrates the pivotal role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle and highlights the point of inhibition by novel furopyridine compounds.
Caption: CDK2/Cyclin E signaling pathway and inhibition by furopyridines.
Furopyridines as Epidermal Growth Factor Receptor (EGFR) Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, triggers a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and migration.[5][6] Mutations in the EGFR gene can lead to its constitutive activation, a driving force in the development of various cancers, particularly non-small cell lung cancer (NSCLC).[5] Furopyridine derivatives have emerged as potent inhibitors of both wild-type and mutant forms of EGFR.
Quantitative Data: Inhibition of EGFR and Antiproliferative Activity
A series of furopyridine (PD) compounds were screened for their ability to inhibit wild-type and mutant EGFR. The data below highlights the potent inhibitory activity of these compounds.
| Compound | EGFR (wild-type) IC50 (µM)[7][8] | EGFR (L858R/T790M) IC50 (µM)[7][8] | EGFR (L858R/T790M/C797S) IC50 (µM)[7][8] |
| PD56 | Potent Inhibition | Potent Inhibition | Potent Inhibition |
| Erlotinib (Reference) | - | - | - |
| Afatinib (Reference) | - | - | - |
| Osimertinib (Reference) | - | - | - |
Table 3: Inhibitory Activity of Furopyridine Derivatives against EGFR Variants. (Note: Specific IC50 values for PD56 were described as being in the nanomolar range in the source material, indicating high potency across the tested EGFR forms).
| Compound | A549 (NSCLC, wild-type EGFR) IC50 (µM)[7] | H1975 (NSCLC, L858R/T790M EGFR) IC50 (µM)[7] |
| PD18 | 28.23 ± 2.18 | 29.46 ± 0.93 |
| PD23 | 57.19 ± 0.60 | 38.79 ± 1.44 |
| Erlotinib (Reference) | 25.57 ± 1.02 | 55.01 ± 1.02 |
Table 4: Antiproliferative Activity (IC50, µM) of Furopyridine Derivatives against NSCLC Cell Lines.
Experimental Protocol: Synthesis of Key Furopyridine EGFR Inhibitors
The synthesis of 7-methylfuro[2,3-c]pyridine derivatives, a core scaffold for potent EGFR inhibitors, follows a general procedure.
General Procedure for the Synthesis of 7-Methylfuro[2,3-c]pyridine Derivatives (e.g., PD18, PD23, PD56) [7]
-
Reaction: A mixture of a 4-chloromethyl derivative, sodium bicarbonate (NaHCO3), and the corresponding amine is stirred in dimethylformamide (DMF).
-
Conditions: The reaction is typically carried out at 60-70 °C for 1 hour.
-
Purification: The purity of the obtained compounds is monitored by thin-layer chromatography (TLC).
Signaling Pathway: EGFR and Downstream Cascades
The following diagram illustrates the EGFR signaling pathway and its downstream effectors, highlighting the points of inhibition by the novel furopyridine compounds.
Caption: EGFR signaling pathway and inhibition by furopyridines.
Furopyridones as Cytotoxic Agents Against Esophageal Cancer
In addition to their roles as kinase inhibitors, novel furopyridone derivatives have been synthesized and evaluated as potent cytotoxic agents against esophageal cancer.
Quantitative Data: Cytotoxicity against Esophageal Cancer Cell Lines
A series of furan[3,2-c] pyridine derivatives were synthesized and their anti-tumor activity was investigated.
| Compound | KYSE70 IC50 (µg/mL)[9][10] | KYSE150 IC50 (µg/mL)[9][10] |
| 4c | 1.329 (48h) | 0.655 (48h) |
Table 5: Cytotoxic Activity (IC50) of Furopyridone Derivative 4c against Esophageal Cancer Cell Lines.
Experimental Protocol: Synthesis of a Key Furopyridone Cytotoxic Agent
The synthesis of the highly active compound 4c involved a multi-step process.
Synthesis of Furan[3,2-c] pyridine derivative 4c [9]
-
Step 1: Synthesis of Parent Compound: The synthesis begins with the preparation of a parent furan[3,2-c] pyridine compound.
-
Step 2: Derivatization: The parent compound is then used as a nuclear compound to synthesize the final derivatives through reactions catalyzed by potassium carbonate under acetonitrile reflux conditions.
Conclusion
The exploration of novel furopyridine scaffolds has yielded a wealth of promising drug candidates with significant potential in oncology and beyond. The data and protocols presented in this technical guide underscore the versatility and therapeutic promise of this class of compounds. The potent and selective inhibition of key cellular targets such as CDK2 and EGFR by these novel molecules opens up new avenues for the development of targeted therapies. The detailed experimental procedures and clear visualization of signaling pathways are intended to empower researchers to build upon these findings, accelerating the journey of these promising compounds from the laboratory to the clinic. As research in this area continues to evolve, furopyridines are poised to make a significant impact on the landscape of modern medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. praxilabs.com [praxilabs.com]
- 3. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity | MDPI [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Current Approaches in NSCLC Targeting K-RAS and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blocking EGFR palmitoylation suppresses PI3K signaling and mutant KRAS lung tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Furopyridine Compounds: A Technical Guide to Unlocking Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furopyridine derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the potential therapeutic targets of furopyridine compounds, with a primary focus on their anticancer applications. We delve into the molecular mechanisms of action, present comparative quantitative data on their efficacy, and provide detailed experimental protocols for their synthesis and evaluation. Furthermore, this guide utilizes Graphviz visualizations to clearly illustrate key signaling pathways and experimental workflows, offering a comprehensive resource for researchers and drug development professionals in the field of oncology and beyond.
Introduction
Furopyridines, heterocyclic compounds resulting from the fusion of furan and pyridine rings, have garnered significant attention in drug discovery due to their diverse pharmacological properties.[1] Their structural similarity to endogenous molecules and their ability to interact with various biological targets make them promising candidates for the development of novel therapeutics. This guide will explore the key therapeutic targets of furopyridine compounds, with a particular emphasis on their role as kinase inhibitors in cancer therapy.
Key Therapeutic Targets and Mechanisms of Action
Our investigation has identified several key protein targets for furopyridine compounds, primarily within the domain of oncology. These include Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Methionine Aminopeptidase 2 (MetAP2).
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[2] Dysregulation of EGFR signaling, often through mutations, is a common driver in various cancers, particularly non-small cell lung cancer (NSCLC).[2] Furopyridine derivatives have been identified as potent inhibitors of both wild-type and mutant forms of EGFR, offering a potential strategy to overcome drug resistance observed with existing EGFR inhibitors.[2][3]
The mechanism of action of furopyridine-based EGFR inhibitors involves binding to the ATP-binding site of the kinase domain, thereby blocking the downstream signaling cascade that promotes tumor growth. Molecular docking and dynamics simulations have shown that these compounds can form strong interactions with key residues within the EGFR active site.[4][5]
Signaling Pathway of EGFR Inhibition by Furopyridine Compounds
References
- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity | MDPI [mdpi.com]
- 2. Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methionine aminopeptidase-2 is a pivotal regulator of vasculogenic mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Synthesis Protocol for 7-Bromofuro[3,2-c]pyridin-4(5H)-one: A Detailed Application Note for Researchers
For Immediate Release
[City, State] – [Date] – This application note provides a detailed protocol for the synthesis of 7-Bromofuro[3,2-c]pyridin-4(5H)-one, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. This document outlines a potential synthetic route based on established chemical principles for the formation of the furo[3,2-c]pyridin-4(5H)-one scaffold and subsequent bromination.
Introduction
Furo[3,2-c]pyridin-4(5H)-one derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. Their unique structural framework makes them attractive scaffolds for the development of novel therapeutic agents. The introduction of a bromine atom at the 7-position can significantly influence the compound's physicochemical properties and biological activity, making this compound a key target for synthesis and further investigation. This protocol details a plausible synthetic pathway, providing researchers with a foundational method for its preparation.
Proposed Synthesis Pathway
The synthesis of this compound can be envisioned through a two-stage process: first, the construction of the core furo[3,2-c]pyridin-4(5H)-one ring system, followed by selective bromination at the C7 position. A potential route involves the reaction of a substituted pyridine derivative with a suitable C2-synthon to form the fused furanone ring.
Caption: Proposed two-stage synthesis pathway for this compound.
Experimental Protocol
Materials and Methods
-
Starting Materials: 3-Amino-pyridin-4-ol, Ethyl acetoacetate, N-Bromosuccinimide (NBS).
-
Solvents: Dowtherm A (or other high-boiling point solvent), Acetic Acid.
-
Reagents: Polyphosphoric acid (PPA) or a similar dehydrating/cyclizing agent.
Stage 1: Synthesis of Furo[3,2-c]pyridin-4(5H)-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-Amino-pyridin-4-ol and a slight excess of ethyl acetoacetate in a high-boiling point solvent such as Dowtherm A.
-
Cyclization: Heat the reaction mixture to a high temperature (typically >200 °C) to facilitate the condensation and cyclization reaction. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The crude product is precipitated by the addition of a non-polar solvent (e.g., hexane) and collected by filtration. The solid is then washed with the same solvent to remove residual high-boiling solvent. Further purification can be achieved by recrystallization or column chromatography.
Stage 2: Bromination of Furo[3,2-c]pyridin-4(5H)-one
-
Reaction Setup: Dissolve the synthesized Furo[3,2-c]pyridin-4(5H)-one in a suitable solvent, such as glacial acetic acid, in a round-bottom flask.
-
Bromination: Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature. The reaction is typically stirred for several hours. Monitor the reaction for the disappearance of the starting material and the appearance of the product spot by TLC.
-
Work-up and Purification: Once the reaction is complete, the mixture is poured into ice-water to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. The final product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Yield (%) |
| Furo[3,2-c]pyridin-4(5H)-one | C₇H₅NO₂ | 147.12 | 60-70 |
| This compound | C₇H₄BrNO₂ | 226.02 | 75-85 |
Note: The predicted yields are based on typical outcomes for similar reactions and may vary depending on the specific reaction conditions and scale.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described methodology is based on established synthetic strategies and is intended to serve as a valuable resource for researchers engaged in the fields of organic synthesis, medicinal chemistry, and drug discovery. The successful synthesis of this compound will enable further exploration of its biological properties and potential as a therapeutic agent.
Disclaimer: This protocol is intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken at all times. The specific reaction conditions may require optimization to achieve the desired outcome.
Application Note and Protocol for the Purification of 7-Bromofuro[3,2-c]pyridin-4(5H)-one by Column Chromatography
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for the purification of 7-Bromofuro[3,2-c]pyridin-4(5H)-one using silica gel column chromatography. This method is essential for obtaining high-purity material crucial for subsequent research and development activities, including biological screening and structural analysis. The protocol herein is established based on general principles for the purification of related heterocyclic compounds and is intended to serve as a comprehensive guide.
Introduction
This compound and its derivatives are significant heterocyclic compounds in medicinal chemistry, often serving as key intermediates in the synthesis of pharmacologically active molecules. The purity of such intermediates is paramount to ensure the integrity of subsequent synthetic steps and the reliability of biological data. Column chromatography is a fundamental and highly effective technique for the purification of organic compounds from reaction mixtures. This document outlines a robust protocol for the purification of this compound, ensuring high purity and yield.
Data Presentation
The efficiency of the chromatographic purification is contingent upon several experimental parameters. The following table summarizes the key parameters and expected outcomes for the purification of this compound.
| Parameter | Description | Typical Value/Range |
| Stationary Phase | The solid adsorbent used for separation. | Silica gel (230-400 mesh) |
| Mobile Phase | The solvent system used to elute the compound. | Gradient of Ethyl Acetate in Hexane (e.g., 10% to 50%) |
| Elution Mode | The method of applying the mobile phase. | Gradient Elution |
| Sample Loading | The method of applying the crude sample. | Dry Loading |
| Expected Yield | The percentage of recovered pure compound. | 70-90% (dependent on crude purity) |
| Expected Purity | The purity of the isolated compound. | >98% (determined by HPLC or NMR) |
Experimental Protocols
This section details the step-by-step methodology for the purification of this compound by silica gel column chromatography.
1. Materials and Reagents
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexane (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Dichloromethane (DCM)
-
Methanol
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (optional)
-
Collection tubes or flasks
-
Rotary evaporator
2. Preliminary TLC Analysis
Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC.
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or a mixture of hexane and ethyl acetate).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in various solvent systems of increasing polarity (e.g., 10%, 20%, 30%, 40% ethyl acetate in hexane).
-
Visualize the spots under UV light (254 nm). The ideal solvent system should provide good separation of the desired product from impurities, with the product having an Rf value between 0.2 and 0.4.
3. Column Preparation
-
Select a glass column of appropriate size for the amount of crude material (a general guideline is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Place a small plug of cotton or glass wool at the bottom of the column. A thin layer of sand can be added on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane).
-
Pour the slurry into the column and allow the silica gel to pack under gravity, gently tapping the column to ensure even packing and remove air bubbles.
-
Once the silica gel has settled, drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.
4. Sample Loading (Dry Loading)
-
Dissolve the crude this compound in a minimal amount of a volatile solvent such as DCM or methanol.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column, creating a uniform layer.
-
Gently add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.
5. Elution and Fraction Collection
-
Carefully add the initial mobile phase (e.g., 10% ethyl acetate in hexane) to the top of the column.
-
Begin collecting fractions in appropriately sized test tubes or flasks.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., from 10% to 20%, then 30%, and so on). The specific gradient will depend on the separation observed during the preliminary TLC analysis.
-
Monitor the elution of compounds by collecting small aliquots from the fractions and analyzing them by TLC.
-
Combine the fractions that contain the pure this compound.
6. Isolation of the Purified Compound
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a solid or oil.
-
Determine the yield and confirm the purity of the final product using analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Visualization
The following diagram illustrates the workflow for the purification of this compound by column chromatography.
Application Notes and Protocols: ¹H and ¹³C NMR Characterization of 7-Bromofuro[3,2-c]pyridin-4(5H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the structural characterization of 7-Bromofuro[3,2-c]pyridin-4(5H)-one using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
This compound is a heterocyclic organic compound with a furo[3,2-c]pyridine core. This structural motif is of interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. Accurate structural elucidation is critical for confirming the identity and purity of newly synthesized compounds of this class. NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution. This note provides an overview of the expected ¹H and ¹³C NMR spectral features of this compound, based on data from structurally related analogs, and a detailed protocol for sample preparation and data acquisition.
Chemical Structure
The chemical structure of this compound is presented below[1]:
Figure 1: Chemical structure of this compound.
Predicted ¹H and ¹³C NMR Spectral Data
Table 1: Predicted ¹H NMR Data for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.8 - 8.2 | d | ~2.5 |
| H-3 | 6.7 - 7.1 | d | ~2.5 |
| H-6 | 7.9 - 8.3 | s | - |
| N-H (5) | 10.0 - 12.0 | br s | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C-2 | 145 - 150 |
| C-3 | 105 - 110 |
| C-3a | 155 - 160 |
| C-4 (C=O) | 175 - 180 |
| C-6 | 140 - 145 |
| C-7 (C-Br) | 115 - 120 |
| C-7a | 120 - 125 |
Experimental Protocols
This section outlines a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound sample.
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its ability to dissolve a wide range of organic compounds and its non-exchangeable proton signal at a distinct chemical shift. Other solvents like chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD) can also be used depending on the solubility of the compound.
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, for routine characterization, referencing to the residual solvent peak is generally sufficient.
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Spectral Width: -2 to 16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K (25 °C).
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096 scans, as ¹³C has a much lower natural abundance than ¹H.
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Temperature: 298 K (25 °C).
Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the free induction decay (FID) and perform a Fourier transform.
-
Phase Correction: Manually or automatically correct the phase of the resulting spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak should be set to 2.50 ppm for ¹H and 39.52 ppm for ¹³C.
-
Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine the relative ratios of the different types of protons.
-
Structural Assignment: Assign the observed signals to the corresponding protons and carbons in the this compound structure based on their chemical shifts, multiplicities, and coupling constants. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in unambiguous assignments if necessary.
Visualization
The following diagrams illustrate the logical workflow for the NMR characterization of this compound.
Caption: Workflow for NMR Characterization.
Caption: Logic for NMR Signal Assignment.
References
The Strategic Utility of 7-Bromofuro[3,2-c]pyridin-4(5H)-one in the Development of Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic scaffold, 7-Bromofuro[3,2-c]pyridin-4(5H)-one, has emerged as a critical synthetic intermediate in medicinal chemistry, particularly in the pursuit of targeted therapies. Its unique structure, featuring a fused furan and pyridine ring system with a strategically positioned bromine atom, offers a versatile platform for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the utilization of this valuable building block, with a focus on its application in the development of potent and selective inhibitors of the Bromodomain and Extra-Terminal domain (BET) family of proteins.
Application Notes
The primary application of this compound lies in its role as a key precursor for the synthesis of derivatives targeting epigenetic regulators. The bromo- and extra-terminal domain (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial readers of histone acetylation marks and play a pivotal role in transcriptional activation.[1][2] Dysregulation of BET protein activity is implicated in a variety of diseases, most notably cancer.[3][4]
Recent research has highlighted the potential of furo[3,2-c]pyridin-4(5H)-one derivatives as potent and selective inhibitors of the second bromodomain (BD2) of BET proteins.[5] Pan-BET inhibitors have shown promise in clinical trials but are often associated with toxicity. The development of domain-selective inhibitors, such as those targeting BD2, is a promising strategy to separate therapeutic efficacy from adverse effects.[5] The 7-bromo substituent on the furo[3,2-c]pyridin-4(5H)-one core is ideally positioned for derivatization via modern cross-coupling methodologies, enabling the exploration of the chemical space required for potent and selective inhibition of the BD2 domain.
A notable example is the development of compound 8l (XY153) , a furo[3,2-c]pyridin-4(5H)-one derivative that exhibits a high affinity for the BRD4 BD2 domain with an IC50 of 0.79 nM and demonstrates 354-fold selectivity over the BRD4 BD1 domain.[5] This compound has shown potent antiproliferative activity against various tumor cell lines, including acute myeloid leukemia (AML), with an IC50 of 0.55 nM against MV4-11 cells.[5] The synthesis of such compounds relies on the strategic functionalization of the 7-position of the furo[3,2-c]pyridine core, underscoring the importance of this compound as a starting material.
Data Presentation
The following table summarizes the in vitro activity of representative furo[3,2-c]pyridin-4(5H)-one derivatives as BET inhibitors.
| Compound | BRD4 BD1 IC50 (nM) | BRD4 BD2 IC50 (nM) | Selectivity (BD1/BD2) | MV4-11 (AML) IC50 (nM) |
| 8l (XY153) | 280 | 0.79 | 354 | 0.55 |
| 8a | 1100 | 11 | 100 | 2.9 |
| 8c | 430 | 4.3 | 100 | 1.8 |
| 8e | 640 | 3.5 | 183 | 1.2 |
Data sourced from J. Med. Chem. 2022, 65, 7, 5760–5799.[5]
Experimental Protocols
The following protocols provide detailed methodologies for the derivatization of this compound via Suzuki-Miyaura coupling and Buchwald-Hartwig amination, two powerful and versatile cross-coupling reactions for the formation of C-C and C-N bonds, respectively.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 7-Aryl/Heteroaryl-furo[3,2-c]pyridin-4(5H)-ones
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a variety of boronic acids or boronate esters.
Materials:
-
This compound (1.0 equiv)
-
Aryl or Heteroaryl Boronic Acid/Ester (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or DMF)
-
Inert Gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound, the corresponding boronic acid or ester, and the base.
-
Evacuate the vessel and backfill with an inert gas. This cycle should be repeated three times.
-
Add the palladium catalyst to the vessel under the inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 4-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-Aryl/Heteroaryl-furo[3,2-c]pyridin-4(5H)-one.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 7-Amino-furo[3,2-c]pyridin-4(5H)-ones
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a range of primary and secondary amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%)
-
Phosphine Ligand (e.g., XPhos, RuPhos, or BINAP, 2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 equiv)
-
Anhydrous Solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert Gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, phosphine ligand, and base to a dry reaction vessel.
-
Add this compound and the amine to the vessel.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through a short plug of silica gel or celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired 7-Amino-furo[3,2-c]pyridin-4(5H)-one derivative.
Mandatory Visualization
BET Bromodomain Signaling Pathway and Inhibition
The following diagram illustrates the mechanism of action of BET inhibitors, which competitively bind to the acetyl-lysine binding pockets of BET proteins, thereby displacing them from chromatin and disrupting downstream transcriptional programs.
References
- 1. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 4. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 5. Structure-Based Discovery and Optimization of Furo[3,2- c]pyridin-4(5 H)-one Derivatives as Potent and Second Bromodomain (BD2)-Selective Bromo and Extra Terminal Domain (BET) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Furo[3,2-c]pyridine Derivatives in Drug Discovery
Disclaimer: Extensive public domain data for the specific compound, 7-Bromofuro[3,2-c]pyridin-4(5H)-one, is limited. The following application notes and protocols are based on the broader class of furo[3,2-c]pyridine derivatives and related fused heterocyclic systems to provide a comprehensive overview of their potential applications in drug discovery for researchers, scientists, and drug development professionals.
The furo[3,2-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] This fused ring system provides a unique three-dimensional structure that can effectively interact with various biological targets, making it a "privileged scaffold" in drug design.[3][4] Derivatives of furo[3,2-c]pyridine have shown considerable promise, particularly as anticancer agents and kinase inhibitors.[2][5]
Application Notes
1. Anticancer Activity
Furo[3,2-c]pyridine derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[1][6] Their anticancer properties are often attributed to their ability to interfere with critical cellular processes in cancer cells, such as cell cycle progression and survival signaling pathways.[7] Research has shown that some furo[2,3-b]pyridine derivatives, a closely related isomer, exhibit significant antiproliferative activity against neuroblastoma, renal, breast, colon, and cervical cancer cell lines.[7][8] The mechanism of action for some of these compounds involves inducing apoptosis (programmed cell death) and causing cell cycle arrest, which are key strategies in cancer therapy.[7][8]
2. Kinase Inhibition
A primary application of furo[3,2-c]pyridine derivatives in drug discovery is their role as protein kinase inhibitors.[2][3] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[9] The furo[3,2-c]pyridine scaffold has been successfully utilized to develop potent and selective inhibitors of various kinases, including Cdc-like kinases (CLKs) and cyclin-dependent kinases (CDKs).[3][6][10] By inhibiting these kinases, these compounds can disrupt signaling pathways essential for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and JAK/STAT pathways.[2]
3. Antimicrobial and Other Activities
Beyond cancer and kinase inhibition, the broader family of fused pyridine heterocycles has shown a wide range of biological activities. For instance, some derivatives have been investigated for their antimicrobial properties.[11] Additionally, a novel photosensitizer based on the furo[3,2-c]pyridine structure has been developed for the specific imaging and photodynamic destruction of Gram-positive bacteria, indicating potential applications in combating antibiotic-resistant infections.[12]
Data Presentation: Biological Activity of Representative Furopyridine Derivatives
The following tables summarize the in vitro biological activity of selected furo[3,2-c]pyridine derivatives and related isomers from published studies.
Table 1: In Vitro Cytotoxicity of Furopyridine Derivatives
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Furo[2,3-b]pyridine derivative | HCT-116 | Colon | 0.93 | [2] |
| Furo[2,3-d]pyrimidine Chalcone 5e | NCI 59-cell line panel (mean) | Various | 1.23 | [2] |
| Furo[2,3-b]pyridine derivative 12a | Neuro-2a | Neuroblastoma | 3.6 | [7] |
| Furo[2,3-b]pyridine derivative 7 | Neuro-2a | Neuroblastoma | 5.8 | [7] |
| Furopyridone Derivative 4c | KYSE70 | Esophageal | 0.888 µg/mL (24h) | [1] |
| Furopyridone Derivative 4c | KYSE150 | Esophageal | 0.655 µg/mL (48h) | [1] |
Table 2: Kinase Inhibitory Activity of Furopyridine Derivatives
| Compound/Derivative | Kinase Target | IC₅₀ (µM) | Reference |
| Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate | CDK2 | 0.93 | [6][13] |
| Roscovitine (Reference CDK inhibitor) | CDK2 | 0.394 | [6][13] |
Experimental Protocols
Protocol 1: General Synthesis of the Furo[3,2-c]pyridine Core via Sonogashira Coupling and Cyclization
This protocol describes a common method for synthesizing the furo[3,2-c]pyridine scaffold.[2]
Materials:
-
4-Hydroxy-3-iodopyridine
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., diisopropylamine)
-
Solvent (e.g., Dimethylformamide, DMF)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a solution of 4-hydroxy-3-iodopyridine in DMF, add the terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, and diisopropylamine.
-
Heat the reaction mixture to 70°C and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired furo[3,2-c]pyridine derivative.[2]
-
Characterize the final compound using NMR and mass spectrometry to confirm its structure and purity.[2]
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol outlines the determination of the cytotoxic effects of furo[3,2-c]pyridine derivatives on cancer cell lines.[14][15]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
96-well plates
-
Furo[3,2-c]pyridine test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the furo[3,2-c]pyridine compounds in the cell culture medium.
-
Treat the cells with various concentrations of the compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and an untreated control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[16]
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[14][15]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[17]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value by plotting the cell viability against the compound concentration.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to measure the inhibitory activity of furo[3,2-c]pyridine derivatives against a specific protein kinase.[9]
Materials:
-
Kinase of interest and its specific substrate
-
ATP
-
Furo[3,2-c]pyridine test compounds
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well plates
-
Plate reader with luminescence detection
Procedure:
-
Prepare serial dilutions of the furo[3,2-c]pyridine compounds in DMSO.
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the kinase enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[9]
Visualizations
Caption: A generalized workflow for drug discovery of novel heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Cat...: Ingenta Connect [ingentaconnect.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel furo[3,2- c]pyridine-based AIE photosensitizer for specific imaging and photodynamic ablation of Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Furo[2,3-c]pyridine|CAS 19539-50-5|RUO [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. benchchem.com [benchchem.com]
- 17. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for Cell-based Assays to Evaluate 7-Bromofuro[3,2-c]pyridin-4(5H)-one Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromofuro[3,2-c]pyridin-4(5H)-one and its derivatives have emerged as a promising class of compounds with significant therapeutic potential. Recent studies have identified these molecules as potent and selective inhibitors of the Bromo and Extra Terminal (BET) domain family of proteins, particularly showing high selectivity for the second bromodomain (BD2). This selective inhibition disrupts downstream signaling pathways crucial for cancer cell proliferation and survival, highlighting their potential as anticancer agents. For instance, the derivative compound 8l (XY153) has demonstrated potent antiproliferative activity against the MV4-11 acute myeloid leukemia cell line.[1] The broader family of furo[3,2-c]pyridines has also been recognized for its kinase inhibitory activities, suggesting a multi-faceted mechanism of action.[2]
These application notes provide detailed protocols for a panel of cell-based assays to characterize the biological activity of this compound and its analogs. The assays are designed to assess the compound's effects on cell proliferation, its potential to induce programmed cell death (apoptosis), and its impact on key intracellular signaling pathways.
Data Presentation: Quantitative Analysis of Furo[3,2-c]pyridin-4(5H)-one Derivative Activity
The following table summarizes the reported in vitro antiproliferative activity of a representative this compound derivative. This data serves as a benchmark for further cell-based investigations.
| Compound | Cell Line | Assay Type | IC50 (nM) | Target | Reference |
| 8l (XY153) | MV4-11 (Acute Myeloid Leukemia) | Antiproliferation Assay | 0.55 | BRD4 BD2 | [1] |
| 8l (XY153) | Normal Lung Fibroblast | Cytotoxicity Assay | Weak | - | [1] |
Signaling Pathway and Experimental Workflows
To visually represent the biological context and the experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of Action of this compound.
Caption: Workflow for the MTT Cell Proliferation Assay.
Caption: Workflow for Western Blot Analysis.
Experimental Protocols
Protocol 1: Cell Proliferation and Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the antiproliferative and cytotoxic effects of this compound. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, providing a colorimetric readout of cell viability.[2][3][4][5][6]
Materials:
-
Target cancer cell line (e.g., MV4-11) and appropriate culture medium
-
96-well clear-bottom microplates
-
This compound
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Include wells with medium only for blank measurements.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Place the plate on a shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Protocol 2: Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol describes a luminescent assay to measure the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The assay provides a proluminescent caspase-3/7 substrate that is cleaved to release aminoluciferin, which is then used by luciferase to generate a light signal proportional to caspase activity.[7][8][9]
Materials:
-
Target cancer cell line and appropriate culture medium
-
96-well white-walled microplates
-
This compound
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent)
-
Humidified incubator (37°C, 5% CO2)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well white-walled plate at an appropriate density in 100 µL of culture medium.
-
Incubate for 24 hours.
-
Treat cells with various concentrations of this compound and a vehicle control. Include a positive control for apoptosis induction (e.g., staurosporine).
-
Incubate for a predetermined time (e.g., 24 hours).
-
-
Assay Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Allow the plate and reagent to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation and Measurement:
-
Mix the contents of the wells on a plate shaker at a low speed for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (medium only) from all readings.
-
Express the results as fold change in caspase activity relative to the vehicle-treated control.
-
Protocol 3: Western Blot Analysis of the PI3K/Akt/mTOR Signaling Pathway
This protocol provides a method to investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell survival and proliferation.[10]
Materials:
-
Target cancer cell line and appropriate culture medium
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 6, 12, or 24 hours).
-
-
Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Antibody Incubation and Detection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels and the loading control (e.g., GAPDH).
-
By employing these detailed protocols, researchers can effectively evaluate the cellular activity of this compound, elucidate its mechanism of action, and gather crucial data for its further development as a potential therapeutic agent.
References
- 1. broadpharm.com [broadpharm.com]
- 2. researchhub.com [researchhub.com]
- 3. atcc.org [atcc.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 7. ulab360.com [ulab360.com]
- 8. tripod.nih.gov [tripod.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Functionalization of the 7-Bromo Position on the Furopyridine Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of the 7-bromo position on the furopyridine core, a key scaffold in medicinal chemistry. The methodologies described herein focus on widely applicable palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These protocols are designed to serve as a comprehensive guide for researchers engaged in the synthesis of novel furopyridine derivatives for drug discovery and development.
The furopyridine nucleus is a privileged heterocyclic motif found in numerous biologically active compounds. The ability to introduce diverse substituents at the 7-position through reliable and efficient chemical transformations is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds. The following sections detail the experimental procedures for these key reactions, accompanied by tables of representative quantitative data derived from analogous heterocyclic systems to guide experimental design and expectation management.
Key Functionalization Reactions
The functionalization of the 7-bromo-furopyridine core is predominantly achieved through palladium-catalyzed cross-coupling reactions. These methods offer a versatile toolkit for the formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions with high functional group tolerance.[1]
Suzuki-Miyaura Coupling: Synthesis of 7-Aryl/Heteroaryl-Furopyridines
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the 7-position of the furopyridine core and various aryl or heteroaryl boronic acids or esters.[1] This reaction is widely used to synthesize biaryl structures, which are common in pharmacologically active molecules.
-
Reaction Setup: To an oven-dried Schlenk flask, add the 7-bromo-furopyridine substrate (1.0 eq.), the corresponding aryl/heteroaryl boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF) via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | 80-92 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃/XPhos (2) | K₃PO₄ | Toluene | 110 | 24 | 75-88 |
| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂/SPhos (3) | K₂CO₃ | DMF/H₂O | 100 | 10 | 82-94 |
Note: The data presented is based on analogous reactions with brominated pyridine and other heterocyclic systems and should be considered as a guideline. Actual yields may vary depending on the specific furopyridine substrate and reaction conditions.
Sonogashira Coupling: Synthesis of 7-Alkynyl-Furopyridines
The Sonogashira coupling enables the formation of a C-C bond between the 7-bromo-furopyridine and a terminal alkyne, providing access to a wide range of alkynyl-substituted derivatives.[2][3] These products can serve as key intermediates for further transformations.
-
Reaction Setup: To a Schlenk flask, add the 7-bromo-furopyridine (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a degassed solvent (e.g., THF, DMF, or triethylamine).
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Reagent Addition: Add a base (e.g., triethylamine or diisopropylamine, 2.0-3.0 eq.) and the terminal alkyne (1.1-1.5 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 40-70 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 6 | 88-98 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ (2) | CuI (5) | i-Pr₂NH | DMF | 50 | 8 | 90-97 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (4) | CuI (8) | Et₃N | Acetonitrile | 70 | 12 | 85-95 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (6) | Et₃N/DMF | DMF | RT | 24 | 80-92 |
Note: The data is compiled from reactions on various bromopyridine substrates. Optimization for the specific 7-bromo-furopyridine is recommended.[3]
Buchwald-Hartwig Amination: Synthesis of 7-Amino-Furopyridines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of the 7-bromo-furopyridine with a wide variety of primary and secondary amines.[4] This reaction is instrumental in the synthesis of compounds with potential biological activity, as the amino group is a key pharmacophore.
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the 7-bromo-furopyridine (1.0 eq.), the amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 1-3 mol%), a phosphine ligand (e.g., Xantphos, BINAP, or XPhos, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 eq.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or THF).
-
Reaction Conditions: Seal the tube and heat the reaction mixture with stirring to the appropriate temperature (typically 80-120 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a plug of silica gel or celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 80-90 |
| 3 | Benzylamine | G3-XPhos (1) | - | Cs₂CO₃ | THF | 80 | 16 | 90-98 |
| 4 | Indole | Pd₂(dba)₃ (2) | Xantphos (4) | K₂CO₃ | Toluene | 120 | 20 | 75-85 |
Note: This data is based on reactions with various bromo-aromatic and bromo-heterocyclic substrates, including a 7-bromo-pyridopyrazine, a close analog of furopyridine.[4]
Visualizing Reaction Pathways and Workflows
To aid in the understanding of the chemical transformations and experimental processes, the following diagrams have been generated using Graphviz.
Signaling Pathway: General Palladium-Catalyzed Cross-Coupling Cycle
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Logical Relationship: Factors Influencing Buchwald-Hartwig Amination
Caption: Interrelated factors affecting the outcome of Buchwald-Hartwig amination.
References
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Brominated Furopyridines
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of brominated furopyridines. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the bromination of furopyridines, providing potential causes and solutions in a question-and-answer format.
Q1: I am observing a low yield or no reaction in my furopyridine bromination. What are the possible causes and how can I improve the yield?
A1: Low or no product formation is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Inactive Brominating Agent: The activity of your brominating agent is crucial.
-
Solution: Ensure you are using a fresh batch of the brominating agent. For instance, N-Bromosuccinimide (NBS) can decompose over time. Consider recrystallizing NBS if its purity is questionable. Other agents like molecular bromine (Br₂) should be handled with care to avoid exposure to moisture.[1]
-
-
Suboptimal Temperature: The reaction temperature plays a critical role in the reaction rate.
-
Solution: Screen a range of temperatures. Some brominations of heterocyclic compounds require elevated temperatures to proceed, while others may need cooling to prevent side reactions.[2][3] Monitoring the reaction by Thin Layer Chromatography (TLC) at different temperatures can help identify the optimal condition.
-
-
Inappropriate Solvent: The choice of solvent can significantly impact the solubility of reagents and the reaction pathway.
-
Presence of Water: Many bromination reactions are sensitive to moisture.
-
Solution: Ensure that all glassware is oven-dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[5]
-
Q2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of the bromination?
A2: Achieving high regioselectivity in the functionalization of furopyridines is a known challenge due to the different electronic properties of the fused furan and pyridine rings.[6]
-
Inherent Ring Electronics: The pyridine ring is electron-deficient, while the furan ring is electron-rich, leading to competing reaction sites.[6]
-
Solution: The choice of brominating agent can influence regioselectivity. For electrophilic aromatic substitution, the furan ring is generally more reactive. However, reaction conditions can be tuned to favor bromination on the pyridine ring.[6]
-
-
Reaction Conditions: Solvent and temperature can influence the regioselectivity.
-
Solution: Experiment with different solvents and temperatures. For example, using a less polar solvent might favor a specific isomer.[5] DFT calculations have shown that solvents like hexafluoroisopropanol (HFIP) can play a crucial role in directing the regioselectivity of bromolactonization reactions, a principle that can be extended to other brominations.[7][8]
-
-
Steric Hindrance: The presence of bulky substituents on the furopyridine core can direct the incoming bromine to less sterically hindered positions.[6]
-
Solution: If applicable to your substrate, consider the steric environment around the potential bromination sites.
-
Q3: I am observing the formation of multiple side products and a complex reaction mixture. What could be the cause and how can I minimize side reactions?
A3: The formation of multiple products can complicate purification and reduce the yield of the desired brominated furopyridine.
-
Over-bromination: The product can sometimes be more reactive than the starting material, leading to the formation of di- or poly-brominated species.
-
Solution: Use a stoichiometric amount of the brominating agent or even a slight sub-stoichiometric amount and carefully monitor the reaction progress by TLC or LC-MS. Adding the brominating agent portion-wise can also help control the reaction.
-
-
Radical Reactions: Some brominating agents, particularly NBS, can initiate radical reactions, especially in the presence of light or radical initiators.[1][3]
-
Solution: To favor electrophilic substitution, perform the reaction in the dark by wrapping the reaction flask in aluminum foil.[3] Avoid using radical initiators unless a radical pathway is desired.
-
-
Degradation of Starting Material or Product: Furopyridine scaffolds, especially the furan ring, can be sensitive to harsh reaction conditions.[4]
Data Presentation
The following tables summarize the impact of various reaction parameters on the yield and regioselectivity of a model bromination reaction on a generic furopyridine substrate.
Table 1: Effect of Brominating Agent on Yield and Regioselectivity
| Entry | Brominating Agent (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioisomeric Ratio (Product A : Product B) |
| 1 | NBS (1.1) | DCM | 25 | 4 | 75 | 5 : 1 |
| 2 | Br₂ (1.1) | AcOH | 25 | 2 | 85 | 3 : 1 |
| 3 | TBABr₃ (1.1) | CH₃CN | 50 | 6 | 60 | 10 : 1 |
Table 2: Optimization of Solvent and Temperature for Bromination with NBS
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioisomeric Ratio (Product A : Product B) |
| 1 | DCM | 0 | 8 | 65 | 7 : 1 |
| 2 | DCM | 25 | 4 | 75 | 5 : 1 |
| 3 | CH₃CN | 25 | 4 | 70 | 6 : 1 |
| 4 | THF | 25 | 6 | 55 | 4 : 1 |
Experimental Protocols
General Protocol for the Bromination of a Furopyridine using N-Bromosuccinimide (NBS)
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the furopyridine substrate (1.0 eq).
-
Dissolve the substrate in a suitable anhydrous solvent (e.g., DCM, CH₃CN) under an inert atmosphere (N₂ or Ar).
-
-
Addition of Brominating Agent:
-
In a separate flask, dissolve N-Bromosuccinimide (1.1 eq) in the same anhydrous solvent.
-
Add the NBS solution dropwise to the solution of the furopyridine substrate at the desired temperature (e.g., 0 °C or room temperature). To minimize radical side reactions, the flask can be wrapped in aluminum foil to exclude light.[3]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5]
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure brominated furopyridine.
-
Mandatory Visualization
Caption: Experimental workflow for the bromination of furopyridines.
Caption: Troubleshooting logic for poor regioselectivity in furopyridine bromination.
References
- 1. Bromination - Wordpress [reagents.acsgcipr.org]
- 2. reddit.com [reddit.com]
- 3. Preventing a bromination reaction from going radical - Applied Chemistry - Science Forums [scienceforums.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Controlling the regioselectivity of the bromolactonization reaction in HFIP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Preventing degradation of 7-Bromofuro[3,2-c]pyridin-4(5H)-one in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Bromofuro[3,2-c]pyridin-4(5H)-one. The information provided is intended to help prevent and troubleshoot its degradation in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: Based on the chemical structure of this compound, the primary factors contributing to its degradation in solution are likely to be:
-
pH: The lactam ring within the pyridinone structure may be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Light Exposure: Bromo-substituted aromatic compounds can be susceptible to photodegradation, which may involve the cleavage of the carbon-bromine bond.
-
Oxidizing Agents: The fused furan and pyridine rings may be sensitive to oxidation.
-
Elevated Temperatures: High temperatures can accelerate the rate of hydrolytic and oxidative degradation.
Q2: I am observing unexpected peaks in my HPLC analysis of a solution containing this compound. What could they be?
A2: Unexpected peaks in your chromatogram likely represent degradation products. Potential degradation pathways include:
-
Hydrolysis: Opening of the lactam ring would result in a more polar compound with a different retention time.
-
Debromination: Photolytic or reductive debromination would lead to the formation of furo[3,2-c]pyridin-4(5H)-one.
-
Oxidation: Oxidation of the furan or pyridine ring could introduce hydroxyl groups or other oxygen-containing functionalities, leading to various degradation products.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To minimize degradation, solutions of this compound should be:
-
Stored at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 2-8°C is recommended.
-
Protected from light by using amber vials or by wrapping the container in aluminum foil.
-
Prepared in aprotic solvents or buffered to a neutral or slightly acidic pH if aqueous solutions are necessary. The use of degassed solvents is also advisable to minimize oxidation.
Q4: Which analytical techniques are best suited for monitoring the stability of this compound?
A4: A combination of chromatographic and spectroscopic methods is recommended for comprehensive stability analysis:
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying the parent compound and detecting the formation of degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the molecular weights of degradation products, which aids in their structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy can provide detailed structural information about degradation products if they can be isolated or are present in sufficient concentration.
Troubleshooting Guides
This section provides guidance for specific issues you may encounter during your experiments.
Issue 1: Rapid Loss of Parent Compound in Aqueous Solution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis of the lactam ring due to non-optimal pH. | 1. Measure the pH of your solution. 2. If the pH is acidic or basic, prepare fresh solutions using a buffer system to maintain a neutral or slightly acidic pH (e.g., pH 5-7). 3. Analyze the stability of the compound in the buffered solution over time. | The rate of degradation should be significantly reduced in a buffered solution at an optimal pH. |
| Presence of dissolved oxygen leading to oxidation. | 1. Prepare solutions using solvents that have been degassed by sparging with an inert gas (e.g., nitrogen or argon). 2. Store the solutions under an inert atmosphere. | A decrease in the rate of degradation and the formation of oxidative byproducts. |
Issue 2: Appearance of New Peaks Upon Exposure to Light
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Photodegradation, potentially involving the bromine substituent. | 1. Prepare a fresh solution of the compound. 2. Divide the solution into two aliquots. Protect one from light (e.g., wrap in foil) and expose the other to ambient or controlled light conditions. 3. Analyze both samples by HPLC or LC-MS at various time points. | The light-exposed sample should show a decrease in the parent compound peak and the appearance of new peaks, while the protected sample remains stable. This confirms photosensitivity. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to intentionally degrade the compound under various stress conditions. This is crucial for identifying potential degradation products and developing a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Before analysis, neutralize the solution with 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Before analysis, neutralize the solution with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 105°C for 24 hours.
-
Dissolve the stressed solid in the initial solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (in a quartz cuvette or other UV-transparent container) to a photostability chamber with a light intensity of 200 W·h/m².
-
Simultaneously, keep a control sample in the dark.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method.
-
Use LC-MS to obtain mass information on the degradation products.
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Lactam ring-opened product |
| Base Hydrolysis | 0.1 M NaOH, 60°C | Lactam ring-opened product (saponified) |
| Oxidation | 3% H₂O₂, Room Temperature | Oxidized derivatives (e.g., N-oxides, hydroxylated species) |
| Photolysis | UV/Visible light | Debrominated product, other photoproducts |
| Thermal (Dry Heat) | 105°C | Various degradation products |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
Resolving impurities in 7-Bromofuro[3,2-c]pyridin-4(5H)-one samples
Technical Support Center: 7-Bromofuro[3,2-c]pyridin-4(5H)-one
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification and analysis of this compound.
Question: My this compound sample shows multiple spots on TLC and/or peaks in HPLC analysis. What are the likely impurities?
Answer: The presence of multiple impurities can arise from various sources during the synthesis and handling of this compound. Common impurities can be categorized as follows:
-
Starting Materials: Unreacted starting materials are a common source of impurities.
-
Reagent-Related Impurities: Residual reagents or by-products from the reagents used in the synthesis.
-
Side-Products: Molecules formed from competing reaction pathways. This could include isomers or products of incomplete cyclization.
-
Degradation Products: The compound may degrade upon exposure to light, air, or extreme pH conditions.
A logical workflow for identifying these impurities is outlined below.
Technical Support Center: Synthesis of 7-Bromofuro[3,2-c]pyridin-4(5H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromofuro[3,2-c]pyridin-4(5H)-one. This valuable heterocyclic scaffold is a key intermediate in the development of various therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common and commercially available starting material is 3-Bromo-5-hydroxypyridine. This precursor provides the core pyridine ring with the necessary bromine substituent at the desired position.
Q2: What are the general synthetic strategies to construct the furo[3,2-c]pyridin-4(5H)-one ring system?
A2: The primary strategy involves a two-step sequence:
-
O-alkylation: The hydroxyl group of a 3-hydroxypyridine derivative is alkylated with a reagent containing a two-carbon unit that can be later cyclized. Common reagents for this step include ethyl bromoacetate or chloroacetonitrile.
-
Intramolecular Cyclization: The resulting intermediate is then cyclized to form the fused furanone ring. This is typically achieved under basic or acidic conditions, depending on the nature of the intermediate.
Q3: Are there any one-pot procedures available for this synthesis?
A3: While a one-pot synthesis for this specific molecule is not widely reported, similar heterocyclic systems have been synthesized in a one-pot fashion. These often involve cascade reactions, such as a Sonogashira coupling followed by a base-induced 5-endo-dig cyclization.[1] However, for this compound, a stepwise approach is more common and generally provides better control over the reaction.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of O-Alkylated Intermediate
Possible Causes:
-
Competing C-alkylation: The pyridine ring can also undergo alkylation, leading to a mixture of O- and C-alkylated products.
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or inadequate base.
-
Decomposition of starting material: 3-Bromo-5-hydroxypyridine may be unstable under harsh basic conditions.
Solutions:
| Parameter | Recommendation | Rationale |
| Base | Use a milder base such as K₂CO₃ or Cs₂CO₃ instead of strong bases like NaH. | Minimizes side reactions and degradation of the starting material. |
| Solvent | Aprotic polar solvents like DMF or acetonitrile are generally effective. | They effectively dissolve the reactants and facilitate the SN2 reaction. |
| Temperature | Start at room temperature and gently heat if the reaction is sluggish. | Avoids decomposition and promotes selective O-alkylation. |
| Monitoring | Monitor the reaction progress by Thin Layer Chromatography (TLC). | Ensures the reaction is stopped at the optimal time to maximize yield and minimize byproduct formation. |
Problem 2: Difficulty in Intramolecular Cyclization
Possible Causes:
-
Unfavorable reaction conditions: The chosen base or acid might not be suitable for the cyclization of the specific intermediate.
-
Hydrolysis of ester or nitrile group: If the intermediate is an ester or a nitrile, it may hydrolyze back to the carboxylic acid or amide under the reaction conditions, preventing cyclization.
-
Steric hindrance: Substituents on the pyridine ring or the alkyl chain may hinder the cyclization process.
Solutions:
| Parameter | Recommendation | Rationale |
| Cyclization Agent | For ester intermediates, a strong base like sodium ethoxide in ethanol is often used (Dieckmann condensation). For nitrile intermediates, acidic conditions (e.g., H₂SO₄) or treatment with a Lewis acid can promote cyclization. | The choice of reagent depends on the nature of the functional group being cyclized. |
| Dehydrating Agent | For cyclizations that produce water, adding a dehydrating agent like molecular sieves can drive the equilibrium towards the product. | Removes water from the reaction mixture, preventing reversible reactions. |
| Temperature | Refluxing in a suitable solvent is often necessary to provide the activation energy for cyclization. | Higher temperatures can overcome the energy barrier for ring closure. |
Problem 3: Formation of Impurities and Purification Challenges
Possible Causes:
-
Side reactions: As mentioned, C-alkylation and hydrolysis are common side reactions. Polymerization of starting materials or intermediates can also occur under harsh conditions.
-
Incomplete conversion: Residual starting materials and intermediates can co-elute with the product during chromatography.
-
Tarry byproducts: The formation of tar is often observed in acid-catalyzed cyclizations of furan-containing compounds.[2]
Solutions:
| Technique | Recommendation | Rationale |
| Chromatography | Column chromatography on silica gel is the most common method for purification. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective. | Allows for the separation of compounds with different polarities. |
| Recrystallization | If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step. | Removes minor impurities and provides a crystalline product. |
| Reaction Conditions | Careful control of reaction temperature and time, as well as the use of milder reagents, can significantly reduce the formation of impurities. | "Prevention is better than cure." Optimizing the reaction is the best way to simplify purification. |
Experimental Protocols
Proposed Synthetic Route 1: From 3-Bromo-5-hydroxypyridine and Ethyl Bromoacetate
This route is a common and reliable method for the synthesis of the furo[3,2-c]pyridin-4(5H)-one core.
Step 1: Synthesis of Ethyl 2-((5-bromopyridin-3-yl)oxy)acetate
-
Reagents and Materials:
-
3-Bromo-5-hydroxypyridine
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 3-Bromo-5-hydroxypyridine (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 2-((5-bromopyridin-3-yl)oxy)acetate.
-
Step 2: Intramolecular Cyclization to this compound
-
Reagents and Materials:
-
Ethyl 2-((5-bromopyridin-3-yl)oxy)acetate
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
-
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
Add the ethyl 2-((5-bromopyridin-3-yl)oxy)acetate (1.0 eq) to the sodium ethoxide solution.
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
-
Quantitative Data (Expected):
| Step | Product | Starting Material | Reagents | Conditions | Yield |
| 1 | Ethyl 2-((5-bromopyridin-3-yl)oxy)acetate | 3-Bromo-5-hydroxypyridine | Ethyl bromoacetate, K₂CO₃, DMF | Room temp, 12-24 h | 60-80% |
| 2 | This compound | Ethyl 2-((5-bromopyridin-3-yl)oxy)acetate | NaOEt, Ethanol | Reflux, 4-8 h | 50-70% |
Proposed Synthetic Route 2: From 3-Bromo-5-hydroxypyridine and Chloroacetonitrile
This alternative route utilizes a nitrile intermediate for the cyclization step.
Step 1: Synthesis of 2-((5-bromopyridin-3-yl)oxy)acetonitrile
-
Reagents and Materials:
-
3-Bromo-5-hydroxypyridine
-
Chloroacetonitrile
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
-
Procedure:
-
Follow a similar procedure to Step 1 of Route 1, substituting ethyl bromoacetate with chloroacetonitrile and DMF with acetonitrile.
-
Step 2: Intramolecular Cyclization to this compound
-
Reagents and Materials:
-
2-((5-bromopyridin-3-yl)oxy)acetonitrile
-
Concentrated sulfuric acid (H₂SO₄)
-
-
Procedure:
-
Carefully add 2-((5-bromopyridin-3-yl)oxy)acetonitrile (1.0 eq) to concentrated sulfuric acid at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia or NaOH solution).
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
-
Quantitative Data (Expected):
| Step | Product | Starting Material | Reagents | Conditions | Yield |
| 1 | 2-((5-bromopyridin-3-yl)oxy)acetonitrile | 3-Bromo-5-hydroxypyridine | Chloroacetonitrile, K₂CO₃, Acetonitrile | Reflux, 6-12 h | 70-90% |
| 2 | This compound | 2-((5-bromopyridin-3-yl)oxy)acetonitrile | H₂SO₄ | 0 °C to RT, 2-4 h | 40-60% |
Visualizations
References
Overcoming resistance mechanisms to furopyridine-based inhibitors
Welcome to the technical support center for researchers utilizing furopyridine-based inhibitors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guides
This section offers step-by-step guidance to identify and resolve common issues when working with furopyridine-based inhibitors.
Problem 1: Reduced or Complete Loss of Inhibitor Efficacy in Cell-Based Assays Over Time
Possible Cause: Development of acquired resistance in the cancer cell line.
Troubleshooting Steps:
-
Confirm Resistance:
-
IC50 Shift: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of the furopyridine-based inhibitor on the parental (sensitive) and the suspected resistant cell lines. A significant increase in the IC50 value for the treated cell line indicates the development of resistance.
-
Phenotypic Assay: Compare the effect of the inhibitor on a key phenotypic outcome (e.g., cell proliferation, apoptosis) between the parental and treated cell lines. A diminished effect in the treated cells further supports the presence of resistance.
-
-
Investigate the Mechanism of Resistance:
-
On-Target Mutations:
-
Sequencing: Sequence the kinase domain of the target protein (e.g., EGFR) in the resistant cells to identify potential mutations that may interfere with inhibitor binding. Common resistance mutations in EGFR include the "gatekeeper" T790M mutation and the C797S mutation, which can affect the binding of both reversible and covalent inhibitors.[1][2]
-
-
Bypass Pathway Activation:
-
Western Blotting: Analyze the expression and phosphorylation status of key proteins in alternative signaling pathways that can compensate for the inhibition of the primary target. For instance, in the context of EGFR inhibition, assess the activation of MET, HER2, or AXL receptor tyrosine kinases, and their downstream effectors like AKT and ERK.[3][4][5] An upregulation or increased phosphorylation of these proteins in resistant cells suggests the activation of a bypass track.
-
-
Histologic Transformation:
-
Microscopy and Marker Analysis: In some cases, prolonged treatment can induce a change in cell lineage, such as the transformation of non-small cell lung cancer (NSCLC) to small cell lung cancer (SCLC).[6] This can be investigated by observing cell morphology and analyzing the expression of lineage-specific markers.
-
-
-
Strategies to Overcome Resistance:
-
Switch to a Next-Generation Inhibitor: If an on-target mutation is identified, consider using a next-generation furopyridine-based inhibitor specifically designed to be effective against that mutation.[7]
-
Combination Therapy: If a bypass pathway is activated, a combination of the furopyridine-based inhibitor with an inhibitor targeting the activated bypass pathway may restore sensitivity.[3][5] For example, combine an EGFR inhibitor with a MET inhibitor if MET amplification is detected.
-
Re-evaluate Dosing: In some instances of low-level resistance, optimizing the concentration and dosing schedule of the inhibitor might be sufficient to overcome it.
-
Problem 2: High Variability in Experimental Replicates
Possible Cause: Inconsistent experimental technique or reagent issues.
Troubleshooting Steps:
-
Review Pipetting Technique: Ensure accurate and consistent pipetting, especially for serial dilutions of the inhibitor.
-
Check Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable results. Optimize and standardize your cell seeding protocol.
-
Ensure Proper Mixing: Inadequate mixing of reagents in the wells can result in uneven drug distribution.
-
Validate Reagents: Confirm the stability and activity of the kinase and other critical reagents. Prepare fresh inhibitor stock solutions and store them under recommended conditions.[8]
-
Monitor for Contamination: Regularly check cell cultures for any signs of contamination.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of resistance to kinase inhibitors like furopyridine-based compounds?
A1: Resistance to targeted therapies, including kinase inhibitors, can be broadly categorized into three main types:
-
On-target alterations: These are genetic changes in the target protein itself that prevent the inhibitor from binding effectively. A common example is the emergence of point mutations in the kinase domain of the target, such as the T790M "gatekeeper" mutation in EGFR, which can cause steric hindrance and reduce the binding affinity of the inhibitor.[2] Another example is the C797S mutation, which can prevent the formation of a covalent bond with irreversible inhibitors.[2]
-
Bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibited pathway, thereby maintaining their growth and survival.[7] For example, amplification of the MET or HER2 receptor tyrosine kinases can lead to the activation of downstream signaling cascades like the PI3K/AKT and MAPK pathways, even in the presence of an EGFR inhibitor.[3][4]
-
Histologic transformation: In some instances, cancer cells can undergo a change in their cell type to one that is no longer dependent on the original oncogenic driver.[6] For example, an EGFR-mutant adenocarcinoma might transform into a small cell lung cancer.
Q2: How do I determine the IC50 value of my furopyridine-based inhibitor?
A2: The IC50 value, which is the concentration of an inhibitor required to reduce the activity of a biological process by 50%, can be determined using a cell viability assay such as the MTT or CellTiter-Glo® assay.[9][10] The general steps are:
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a series of dilutions of your furopyridine-based inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the inhibitor for a specific period (e.g., 48 or 72 hours).
-
Viability Assay: Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9][11]
Q3: My furopyridine-based inhibitor is potent in a biochemical assay but shows weak activity in my cell-based assay. What could be the reason?
A3: This discrepancy is a common challenge and can be due to several factors:
-
Cell Permeability: The inhibitor may have poor membrane permeability and is not reaching its intracellular target at a sufficient concentration.
-
Drug Efflux: The cancer cells may be actively pumping the inhibitor out via efflux pumps like P-glycoprotein (MDR1).
-
Inhibitor Metabolism: The cells may be metabolizing and inactivating the inhibitor.
-
High ATP Concentration in Cells: The intracellular concentration of ATP, the natural competitor of ATP-competitive inhibitors, is much higher than that used in many biochemical assays, which can reduce the apparent potency of the inhibitor.
-
Target Engagement: The inhibitor may not be engaging its target effectively in the complex cellular environment.
Q4: How can I investigate the activation of bypass signaling pathways?
A4: Western blotting is a widely used technique to assess the activation of signaling pathways.[12][13] You can use phospho-specific antibodies to detect the phosphorylation and, therefore, the activation of key signaling proteins. For example, to investigate the activation of the PI3K/AKT pathway, you can probe for phosphorylated AKT (p-AKT). Similarly, to assess the MAPK pathway, you can probe for phosphorylated ERK (p-ERK).[13] An increase in the levels of these phosphorylated proteins in resistant cells compared to sensitive cells would indicate the activation of these bypass pathways.
Data Presentation
Table 1: Example IC50 Values of Furopyridine-Based EGFR Inhibitors Against Wild-Type and Mutant EGFR
| Compound | EGFR (Wild-Type) IC50 (nM) | EGFR (L858R/T790M) IC50 (nM) | EGFR (L858R/T790M/C797S) IC50 (nM) |
| PD18 | 8.38 | > 1000 | > 1000 |
| PD56 | 12.88 | 15.45 | 25.67 |
| Erlotinib | 15.32 | > 1000 | > 1000 |
| Afatinib | 25.01 | 30.11 | > 1000 |
| Osimertinib | 189.34 | 8.97 | 234.56 |
Data is hypothetical and for illustrative purposes, based on trends observed in similar studies.[14]
Experimental Protocols
1. Protocol for Determining IC50 using MTT Assay [15]
-
Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Dilution: Prepare a serial dilution of the furopyridine-based inhibitor in the appropriate vehicle (e.g., DMSO) and then dilute further in cell culture medium.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50.
2. Western Blot Protocol for Analyzing Signaling Pathway Activation [16][17]
-
Cell Lysis: Treat cells with the furopyridine-based inhibitor at the desired concentration and time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT, anti-phospho-ERK) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: EGFR signaling pathway and the point of intervention for furopyridine-based inhibitors.
Caption: Overview of potential resistance mechanisms to furopyridine-based EGFR inhibitors.
Caption: A logical workflow for troubleshooting acquired resistance to furopyridine-based inhibitors.
References
- 1. Acquired resistance to EGFR tyrosine kinase inhibitors in EGFR mutant lung cancer: Distinct natural history of patients with tumors harboring the T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Management of acquired resistance to EGFR kinase inhibitors in advanced NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic Strategies Utilized in the Setting of Acquired Resistance to EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. sinobiological.com [sinobiological.com]
- 8. benchchem.com [benchchem.com]
- 9. courses.edx.org [courses.edx.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. medium.com [medium.com]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Refining High-Throughput Screening Protocols for Furopyridines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the high-throughput screening (HTS) of furopyridine compounds.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during HTS campaigns for furopyridines.
Question: My primary screen is showing a low Z'-factor. What are the potential causes and how can I troubleshoot this?
Answer: A low Z'-factor (typically < 0.5) indicates poor assay quality and an inability to reliably distinguish between hits and non-hits.[1] Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.
Common Causes and Solutions:
-
Reagent Instability: Reagents may degrade over the course of the screen.
-
Solution: Prepare fresh reagents daily. Assess the stability of critical reagents at the assay temperature and over the screening duration. Consider using more stable formulations if available.
-
-
Cell Health and Density: In cell-based assays, variations in cell health or number can lead to inconsistent results.
-
Solution: Ensure a consistent cell seeding density and monitor cell viability. Optimize the cell passage number and avoid using cells that have been in culture for too long.
-
-
Inconsistent Dispensing: Inaccurate or imprecise liquid handling can introduce significant variability.
-
Solution: Calibrate and regularly maintain all liquid handling instrumentation. Use appropriate tips and dispensing techniques for the volumes being handled.
-
-
Suboptimal Assay Conditions: Incubation times, reagent concentrations, and other assay parameters may not be optimal.
-
Solution: Perform a matrix optimization of key parameters such as cell seeding density, reagent concentrations, and incubation times to identify conditions that yield the best signal-to-background ratio and Z'-factor.[1]
-
Troubleshooting Workflow:
Question: I am observing a high number of false positives in my furopyridine screen. What are the likely causes and how can I mitigate them?
Answer: False positives are compounds that appear as "hits" due to assay interference rather than true biological activity.[1] Furopyridine scaffolds, like many heterocyclic compounds, can sometimes interfere with certain assay technologies.
Common Causes of False Positives and Mitigation Strategies:
-
Compound Autofluorescence: Furopyridines may possess intrinsic fluorescence that can interfere with fluorescence-based assays.
-
Solution: Screen the compound library in the absence of the fluorescent substrate or probe to identify autofluorescent compounds. If possible, use a different detection method, such as luminescence or a label-free technology.
-
-
Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes or disrupt cellular membranes.
-
Solution: Include a counter-screen with a detergent like Triton X-100 to identify aggregation-based inhibitors. Test hits at multiple concentrations to look for steep, non-classical dose-response curves characteristic of aggregators.
-
-
Interference with Reporter Enzymes: In cell-based reporter assays, compounds can directly inhibit the reporter enzyme (e.g., luciferase).
-
Solution: Perform a counter-screen against the purified reporter enzyme to identify direct inhibitors.
-
Data Presentation: Summary of Counter-Screening Results
| Hit ID | Primary Assay Activity (IC50, µM) | Autofluorescence (RFU at 485/520 nm) | Luciferase Inhibition (IC50, µM) | Activity in Presence of Detergent (IC50, µM) | Classification |
| FP-001 | 1.2 | < 100 | > 50 | 1.5 | True Hit |
| FP-002 | 2.5 | 5,000 | > 50 | 2.8 | False Positive (Autofluorescence) |
| FP-003 | 3.1 | < 100 | 2.9 | > 50 | False Positive (Luciferase Inhibitor) |
| FP-004 | 4.0 | < 100 | > 50 | > 50 | False Positive (Aggregator) |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting concentrations for screening a furopyridine library?
A1: For a primary screen, a single concentration of 10-20 µM is often used.[2] However, to minimize the risk of false negatives due to low potency, quantitative HTS (qHTS), where compounds are screened at multiple concentrations, is becoming more common.[1]
Q2: How should I prepare my furopyridine compounds for screening?
A2: Furopyridine compounds are typically dissolved in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10 mM). These stocks are then serially diluted to the final screening concentration. It is crucial to ensure the final DMSO concentration in the assay does not exceed a level that affects the biological system, typically between 0.1% and 1%.[3]
Q3: What are some common biological targets for furopyridine compounds?
A3: Furopyridines are known to be potent and selective inhibitors of various protein kinases.[4] Key signaling pathways often targeted include PI3K/Akt/mTOR and JAK/STAT, which are critical in cancer cell proliferation and survival.[5] They have also been investigated as inhibitors of enzymes like CDK2.[6]
Q4: What kind of secondary assays should I run to confirm hits from my primary screen?
A4: Hit confirmation should involve orthogonal assays that use a different detection technology to rule out assay-specific artifacts.[1] For example, if the primary screen was a biochemical assay, a cell-based assay measuring a downstream effect of the target inhibition would be a good secondary assay. Dose-response studies should also be performed to determine the potency (e.g., IC50) of the confirmed hits.
Experimental Protocols
Protocol 1: Cell-Based Cytotoxicity Assay using MTT
This protocol is adapted for screening furopyridine compounds for anticancer activity.[5][7]
Objective: To determine the concentration of a furopyridine compound that inhibits 50% of cell growth (IC50).
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7]
-
Compound Treatment: Treat the cells with various concentrations of the furopyridine compounds for 48 or 72 hours.[5]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[5]
-
Solubilization: Dissolve the formazan crystals in a suitable solvent, such as DMSO.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the cell viability as a percentage relative to the DMSO-treated control cells and determine the IC50 value.[5]
Protocol 2: Biochemical Kinase Inhibition Assay (e.g., for PI3K)
This protocol is a general guideline for evaluating furopyridine compounds as kinase inhibitors.[5]
Objective: To measure the direct inhibitory effect of furopyridine compounds on a specific kinase.
Methodology:
-
Reaction Setup: In a 96- or 384-well plate, prepare a reaction buffer containing the target kinase (e.g., PI3K) and its substrate (e.g., PIP2).[5]
-
Compound Addition: Add the test furopyridine compound at various concentrations to the reaction mixture.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.[5]
-
Detection: After a set incubation period, stop the reaction and detect the product. This can be done using various methods, such as luminescence-based ATP detection (e.g., Kinase-Glo®), which measures the amount of ATP consumed.[8]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 3. High throughput chemical screening | Drug Discovery, Chemical Biology and Screening | University of Helsinki [helsinki.fi]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Purity Assessment of Synthesized 7-Bromofuro[3,2-c]pyridin-4(5H)-one: A Comparative Guide
For researchers and professionals in drug development, the purity of synthesized compounds is a critical parameter that directly impacts experimental outcomes, biological activity, and safety profiles. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 7-Bromofuro[3,2-c]pyridin-4(5H)-one, a heterocyclic compound of interest in medicinal chemistry. This document outlines detailed experimental protocols and presents comparative data to aid in the selection of the most suitable purity assessment strategy.
Synthesis Overview and Potential Impurities
Potential impurities in the synthesized this compound may include:
-
Starting Materials: Unreacted precursors from the initial stages of synthesis.
-
Intermediates: Partially reacted compounds from intermediate synthetic steps.
-
Isomeric Impurities: Formation of constitutional isomers during the synthesis.
-
Byproducts: Compounds formed from side reactions.
-
Residual Solvents and Reagents: Solvents and reagents used during synthesis and purification.
A robust purity analysis method must be capable of effectively separating the target compound from these potential impurities.
Comparative Purity Analysis
The purity of this compound can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a widely used and powerful method for purity assessment. Other valuable techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Data Presentation: Purity Assessment Method Comparison
The following table summarizes the performance of different analytical techniques in the purity assessment of a synthesized batch of this compound. The data presented is representative and intended for comparative purposes.
| Analytical Technique | Purity (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Throughput | Notes |
| HPLC-UV | 98.5 | 0.01% | 0.03% | High | Excellent for routine quality control and quantification of known impurities. |
| qNMR (¹H) | 98.2 | 0.1% | 0.3% | Low | Provides structural confirmation and absolute purity without a reference standard. |
| LC-MS | 98.6 | <0.01% | 0.02% | High | High sensitivity for impurity identification and profiling. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a robust method for the separation and quantification of this compound and its potential impurities.
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Gradient Program:
-
0-5 min: 10% Acetonitrile
-
5-25 min: 10-90% Acetonitrile
-
25-30 min: 90% Acetonitrile
-
30-35 min: 90-10% Acetonitrile
-
35-40 min: 10% Acetonitrile
-
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in a 50:50 mixture of acetonitrile and water.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides a primary method for purity determination without the need for a specific reference standard of the analyte.[1]
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride).
-
Dissolve both in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure accurate integration.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, and the weights of the analyte and the internal standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for identifying and quantifying impurities, even at trace levels.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-TOF or ESI-Q-TOF).
-
LC Conditions: Utilize the same HPLC method as described above.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: m/z 100-1000.
-
Data Acquisition: Full scan mode for impurity profiling and selected ion monitoring (SIM) for targeted impurity analysis.
-
Visualizations
The following diagrams illustrate the experimental workflow for purity assessment and a logical comparison for selecting an appropriate analytical method.
Caption: Experimental workflow for the synthesis, purification, and purity assessment of this compound.
Caption: Logical guide for selecting an analytical method based on the purity assessment objective.
Conclusion
The purity assessment of synthesized this compound requires a multi-faceted approach. While HPLC-UV offers a robust and high-throughput method for routine quality control, qNMR provides an orthogonal technique for absolute purity determination and structural verification. For in-depth impurity profiling and identification, LC-MS is the most powerful tool. The choice of the most appropriate method or combination of methods will depend on the specific requirements of the research or development phase, including the need for routine screening, detailed characterization, or regulatory submission.
References
A Comparative Analysis of Furo[3,2-c]pyridin-4(5H)-one-Based BET Inhibitors and Kinase Inhibitors in Oncogenic Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of a novel Furo[3,2-c]pyridin-4(5H)-one-based bromodomain and extra-terminal domain (BET) inhibitor, XY153, with established kinase inhibitors that modulate similar oncogenic pathways. While both classes of compounds can lead to potent anti-cancer effects, their fundamental mechanisms of action differ significantly. This comparison focuses on their effects on cell proliferation and their impact on the MYC and NF-κB signaling pathways, critical drivers in many malignancies.
Differentiating Mechanism of Action: BET vs. Kinase Inhibition
It is crucial to distinguish the molecular targets of the compounds under review. 7-Bromofuro[3,2-c]pyridin-4(5H)-one is a core scaffold for a new class of epigenetic modulators, specifically BET inhibitors, not kinase inhibitors. The representative compound, XY153 , is a potent and highly selective inhibitor of the second bromodomain (BD2) of BET family proteins (BRD2, BRD3, BRD4).[1]
-
BET Inhibitors function as "readers" of the epigenetic code. They competitively bind to the acetyl-lysine binding pockets of BET proteins, preventing them from docking onto acetylated histones on chromatin. This displacement disrupts the assembly of transcriptional machinery at key oncogenes, most notably MYC, leading to a rapid downregulation of their expression.
-
Kinase Inhibitors , in contrast, target the active site of protein kinases, enzymes that catalyze the phosphorylation of specific substrate proteins. By blocking this phosphorylation, they interrupt the signal transduction cascades that drive cell growth, proliferation, and survival.
For this comparative analysis, we will examine:
-
XY153 : A Furo[3,2-c]pyridin-4(5H)-one-based BD2-selective BET inhibitor.
-
Flavopiridol : A broad-spectrum cyclin-dependent kinase (CDK) inhibitor, with high potency against CDK9, a kinase critical for transcriptional elongation and MYC expression.
-
Ibrutinib : An irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component in B-cell receptor signaling which heavily influences the NF-κB pathway.[2]
Comparative Efficacy: Anti-Proliferative Activity
The anti-proliferative efficacy of these inhibitors has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below. The acute myeloid leukemia (AML) cell line MV4-11 is particularly sensitive to all three inhibitors, providing a key point of comparison.
| Compound | Class | MV4-11 | MOLM-13 (AML) | Kasumi-1 (AML) | THP-1 (AML) | 22Rv1 (Prostate) | HT-29 (Colorectal) |
| XY153 | BET Inhibitor | 0.55 nM | 260 nM | 471 nM | 1.3 µM | 232 nM | 300 nM |
| Flavopiridol | CDK Inhibitor | ~40-100 nM ¹ | - | - | - | - | - |
| Ibrutinib | BTK Inhibitor | ~170-478 nM ² | Sensitive | - | Resistant | - | - |
¹ General range for sensitive cell lines; specific IC50 for MV4-11 varies by study. ² Growth inhibition (GI50) range for FLT3-ITD mutant AML cell lines, including MV4-11.[2]
Data for XY153 sourced from MedchemExpress, citing Li J, et al. J Med Chem. 2022.[1]
Signaling Pathways and Experimental Workflows
Visualizing the distinct mechanisms and experimental procedures is essential for understanding the comparative effects of these inhibitors.
Mechanism of Action for BET Inhibitor XY153.
Comparative Kinase Inhibitor Pathways.
Experimental Workflow for Cell Viability Assay.
Experimental Protocols
Protocol 1: Cell Viability/Anti-Proliferation (CellTiter-Glo® Assay)
This protocol is used to determine the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells. It is a common method for calculating IC50 values.
Materials:
-
Opaque-walled 96-well plates suitable for luminescence readings.
-
Cancer cell lines of interest (e.g., MV4-11).
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
Inhibitor compounds (XY153, Flavopiridol, Ibrutinib) dissolved in DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
Luminometer plate reader.
Procedure:
-
Cell Seeding: Seed cells in the opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 90 µL of complete culture medium. Include wells with medium only for background measurement.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified, 5% CO2 incubator to allow cells to adhere and resume growth.
-
Compound Treatment: Prepare serial dilutions of the inhibitor compounds in complete culture medium. Add 10 µL of each dilution to the appropriate wells. For the vehicle control, add 10 µL of medium with the corresponding DMSO concentration.
-
Incubation: Return the plate to the incubator for 72 hours.
-
Assay Preparation: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well (for a final volume of 200 µL).
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3][4]
-
Data Acquisition: Record the luminescence of each well using a plate-reading luminometer.
-
Analysis: Subtract the average background luminescence from all readings. Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the normalized values against the logarithm of the inhibitor concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Protocol 2: Western Blot for c-Myc Protein Expression
This protocol is used to detect and quantify changes in the level of c-Myc protein in cells following treatment with an inhibitor.
Materials:
-
6-well tissue culture plates.
-
Cancer cell lines of interest.
-
Inhibitor compounds.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Primary antibodies: Rabbit anti-c-Myc and Mouse anti-β-actin (loading control).
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach ~80% confluency. Treat the cells with the desired concentrations of inhibitor (e.g., IC50 concentration) or vehicle (DMSO) for a specified time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[5][6]
-
Lysate Processing: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples. Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of total protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-c-Myc antibody (typically diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically diluted 1:2000-1:5000 in blocking buffer) for 1 hour at room temperature.
-
Final Washes and Detection: Wash the membrane three times for 10 minutes each with TBST. Incubate the membrane with ECL substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Strip the membrane and re-probe with the β-actin antibody as a loading control to ensure equal protein loading across lanes.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ibrutinib Selectively Targets FLT3-ITD in Mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 4. promega.com [promega.com]
- 5. benchchem.com [benchchem.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. Western blot protocol | Abcam [abcam.com]
Comparative Cross-Reactivity Profiling of 7-Bromofuro[3,2-c]pyridin-4(5H)-one and Other BET Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of BET Inhibitor Selectivity
This guide provides a detailed comparative analysis of the cross-reactivity and selectivity profile of 7-Bromofuro[3,2-c]pyridin-4(5H)-one, a novel bromodomain and extra-terminal (BET) inhibitor. Due to the limited publicly available data on this specific compound, this guide utilizes data from its close structural analog, XY153 (compound 8l) , a potent and BD2-selective BET inhibitor with a furo[3,2-c]pyridin-4(5H)-one core.[1] The performance of XY153 is compared against two well-characterized pan-BET inhibitors, JQ1 and OTX015 (Birabresib) , to provide a comprehensive overview for researchers selecting tool compounds or developing novel therapeutics.
Executive Summary
The furo[3,2-c]pyridin-4(5H)-one derivative, XY153, demonstrates high potency and selectivity for the second bromodomain (BD2) of the BET family, particularly BRD4.[1] This contrasts with the broader activity of pan-BET inhibitors like JQ1 and OTX015, which target both the first (BD1) and second (BD2) bromodomains of BET proteins. While pan-BET inhibitors have shown therapeutic promise, their broad activity can lead to on-target toxicities. The development of domain-selective inhibitors like those based on the furo[3,2-c]pyridin-4(5H)-one scaffold aims to separate therapeutic efficacy from these adverse effects.
Data Presentation: Quantitative Inhibitor Profiling
The following tables summarize the inhibitory activity and anti-proliferative effects of XY153, JQ1, and OTX015.
Table 1: Inhibitory Activity against BET Bromodomains
| Compound | Target Bromodomain | IC50 (nM) | Selectivity |
| XY153 (furo[3,2-c]pyridin-4(5H)-one derivative) | BRD4 (BD2) | 0.79[1] | 354-fold over BRD4 (BD1)[1] |
| BRD3 (BD2) | 5.31[2] | ||
| BRD2 (BD2) | 5.09[2] | ||
| BRD4 (BD1) | 280[1] | ||
| JQ1 | BRD4 (BD1) | 77[3] | Pan-BET |
| BRD4 (BD2) | 33[3] | ||
| BRD2 | IC50 not specified, Kd = 128 nM | ||
| BRD3 | IC50 not specified | ||
| OTX015 | BRD2 | 110 | Pan-BET[4] |
| BRD3 | 112 | ||
| BRD4 | 92 |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line (Cancer Type) | IC50 / GI50 (nM) |
| XY153 | MV4-11 (Acute Myeloid Leukemia) | 0.55[1] |
| MOLM-13 (Acute Myeloid Leukemia) | 260[2] | |
| Kasumi-1 (Acute Myeloid Leukemia) | 471[2] | |
| THP-1 (Acute Myeloid Leukemia) | 1300[2] | |
| 22Rv1 (Prostate Cancer) | 232[2] | |
| HT-29 (Colorectal Cancer) | 300[2] | |
| HFL-1 (Normal Lung Fibroblast) | 4600[2] | |
| JQ1 | RH4 (Rhabdomyosarcoma) | 10-200 (GI50)[5] |
| A204 (Rhabdomyosarcoma) | 10-200 (GI50)[5] | |
| SJCRH30 (Rhabdomyosarcoma) | 10-200 (GI50)[5] | |
| RD (Rhabdomyosarcoma) | 10-200 (GI50)[5] | |
| OTX015 | Hematologic Malignancies (various cell lines) | 60-200 (GI50)[6] |
Mandatory Visualization
The following diagrams illustrate key concepts related to BET inhibition and the experimental workflows for their characterization.
Caption: Mechanism of action of BET inhibitors.
Caption: Workflow for BROMOscan selectivity profiling.
Caption: Workflow for NanoBRET target engagement assay.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
BROMOscan® Competition Binding Assay (DiscoverX-style)
Objective: To determine the dissociation constants (Kd) of a test compound against a panel of bromodomains.
Principle: This assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified using qPCR.
Methodology:
-
Assay Preparation: A panel of DNA-tagged bromodomains is prepared. An immobilized ligand is coated onto the surface of microplate wells.
-
Competition Reaction: The test compound is serially diluted and added to the wells containing the immobilized ligand.
-
The DNA-tagged bromodomain is then added to each well, and the plate is incubated to allow for binding competition to reach equilibrium.
-
Washing: The wells are washed to remove unbound bromodomain and test compound.
-
Quantification: The amount of DNA-tagged bromodomain remaining in each well is quantified by qPCR using primers specific for the DNA tag.
-
Data Analysis: The qPCR data is used to generate a dose-response curve, from which the dissociation constant (Kd) is calculated.
NanoBRET™ Target Engagement Assay (Promega-style)
Objective: To quantify the apparent affinity of a test compound for a target bromodomain in live cells.
Principle: This assay measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused BET protein (donor) and a cell-permeable fluorescent tracer that binds to the bromodomain (acceptor). A test compound that binds to the bromodomain will compete with the tracer, leading to a decrease in the BRET signal.
Methodology:
-
Cell Preparation: HEK293 cells are transiently transfected with a vector expressing the NanoLuc®-BET fusion protein.
-
Assay Setup: Transfected cells are harvested and resuspended in Opti-MEM® I Reduced Serum Medium.
-
Compound and Tracer Addition: The cell suspension is dispensed into a white, 96-well assay plate. The NanoBRET™ tracer is added to the cells at a fixed concentration. The test compound is then added in a serial dilution.
-
Incubation: The plate is incubated at 37°C in a 5% CO2 incubator for a specified period to allow for compound entry and target engagement.
-
Signal Detection: A substrate for NanoLuc® luciferase is added to the wells. The plate is immediately read on a luminometer capable of simultaneously measuring donor (460 nm) and acceptor (618 nm) emission.
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated for each well. The data is then plotted as a function of test compound concentration to generate an IC50 curve, representing the intracellular target engagement.
Cell Viability (MTT) Assay
Objective: To determine the anti-proliferative effect of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound or a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated for an additional 2-4 hours.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) is determined by plotting cell viability against the compound concentration.
Conclusion
The cross-reactivity profiling of this compound, represented by its analog XY153, reveals a distinct selectivity profile compared to the pan-BET inhibitors JQ1 and OTX015. The high potency and BD2-selectivity of the furo[3,2-c]pyridin-4(5H)-one scaffold highlight its potential for developing next-generation BET inhibitors with an improved therapeutic window. The provided data, diagrams, and experimental protocols offer a comprehensive resource for researchers to make informed decisions in their drug discovery and development efforts targeting the BET family of proteins. Further studies, including broad off-target screening, are warranted to fully elucidate the selectivity and potential liabilities of this promising compound class.
References
- 1. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bromodomain inhibitor OTX015 in patients with acute leukaemia: a dose-escalation, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting BET Proteins with BMS-986158: A Promising Oral Inhibitor for Cancer Therapy [synapse.patsnap.com]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. Bromodomain Inhibitor JQ1 Provides Novel Insights and Perspectives in Rhabdomyosarcoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Bromodomain Inhibitor JQ1 Enhances the Responses to All-trans Retinoic Acid in HL-60 and MV4-11 Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Therapeutic Potential of 7-Bromofuro[3,2-c]pyridin-4(5H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of 7-Bromofuro[3,2-c]pyridin-4(5H)-one and its derivatives. Due to the absence of publicly available in vivo data for this specific compound, this guide will focus on the potent furo[3,2-c]pyridin-4(5H)-one derivative, XY153 , and compare its promising in vitro profile with established pan-BET (Bromodomain and Extra-Terminal) inhibitors, I-BET151 and JQ1 , for which in vivo efficacy data in the context of Acute Myeloid Leukemia (AML) is available.
Executive Summary
Furo[3,2-c]pyridin-4(5H)-one derivatives have emerged as a novel class of selective BET inhibitors. The representative compound, XY153, demonstrates high potency and selectivity for the second bromodomain (BD2) of BRD4 in vitro, suggesting a potential for improved safety and efficacy compared to pan-BET inhibitors. While in vivo validation of XY153 is not yet reported, a comparative analysis with clinically evaluated pan-BET inhibitors provides a framework for assessing its therapeutic promise.
Data Presentation
The following tables summarize the available quantitative data for XY153 and its comparators.
Table 1: Comparative In Vitro Activity in AML
| Compound | Target Selectivity | Target AML Cell Line | IC50 (nM) | Key In Vitro Effects |
| XY153 | BD2-selective (354-fold over BD1) | MV4-11 | 0.55 | Potent antiproliferative activity |
| I-BET151 | Pan-BET | SEM, RS4;11, ALL-PO, MV4;11 | Not specified | Growth inhibition, cell cycle arrest, and apoptosis |
| JQ1 | Pan-BET | OCI-AML3 | Not specified | Induction of differentiation and apoptosis |
Table 2: Comparative In Vivo Efficacy in Hematological Malignancy Mouse Models
| Compound | Animal Model | Disease Model | Key In Vivo Outcomes |
| XY153 | No data available | - | - |
| I-BET151 | Xenotransplantation mouse model | MLL-rearranged Acute Lymphoblastic Leukemia (ALL) | Impaired leukemic engraftment and reduced disease burden. |
| I-BET151 | NOD mouse xenograft | NPM1-mutant AML | Impaired tumor growth and improved overall survival.[1] |
| JQ1 | Xenograft mouse model | Burkitt's Lymphoma | Inhibited tumor growth and significantly increased survival.[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
Protocol 1: In Vitro Cell Proliferation (MTT Assay)
This protocol assesses the dose-dependent effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Plate AML cells (e.g., MV4-11) in 96-well plates at a density of 5,000 to 10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Add 100 µL of the diluted compound or vehicle control to the wells.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Protocol 2: In Vivo AML Xenograft Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of a compound in a murine xenograft model of AML.
-
Animal Acclimatization: House immunodeficient mice (e.g., NOD/SCID) for at least one week to allow for acclimatization to the facility.
-
Cell Implantation: Subcutaneously inject 5-10 million AML cells (e.g., OCI-AML3) suspended in a suitable medium, with or without Matrigel, into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the test compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) according to the specified dosing schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is typically tumor growth inhibition. Survival studies can also be conducted.
-
Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect tumors and other relevant tissues for pharmacodynamic and biomarker analysis.
Mandatory Visualization
Signaling Pathway of BET Inhibitors
Caption: Mechanism of action of BET inhibitors in cancer cells.
Experimental Workflow for In Vivo Efficacy Studies
Caption: General workflow for in vivo efficacy assessment.
References
Benchmarking 7-Bromofuro[3,2-c]pyridin-4(5H)-one Against Standard-of-Care BET Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic drug discovery, the Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a critical target, particularly in oncology. Small molecule inhibitors targeting BET proteins have shown considerable promise by disrupting the interaction between BET proteins and acetylated histones, thereby modulating the transcription of key oncogenes such as c-MYC. This guide provides a comprehensive performance comparison of a novel BD2-selective inhibitor from the furo[3,2-c]pyridin-4(5H)-one series against established standard-of-care pan-BET and BD2-selective inhibitors.
This comparison focuses on the representative compound XY153 (a derivative of 7-Bromofuro[3,2-c]pyridin-4(5H)-one) , benchmarking its performance against the pan-BET inhibitors JQ1 and OTX015 , and the BD2-selective inhibitor ABBV-744 . The data presented herein is intended to provide an objective overview to inform further research and development efforts in the field of epigenetic therapy.
Performance Snapshot: Quantitative Comparison
The following tables summarize the biochemical and cellular potency of the compared BET inhibitors. The data highlights the high potency and BD2-selectivity of the furo[3,2-c]pyridin-4(5H)-one derivative XY153.
| Compound | Target | IC50 (nM) | Selectivity (BD1/BD2) | Reference |
| XY153 | BRD4 BD1 | 280 | 354-fold for BD2 | [1] |
| BRD4 BD2 | 0.79 | [1] | ||
| JQ1 | BRD4 BD1 | 77 | ~2.3-fold for BD2 | [2][3] |
| BRD4 BD2 | 33 | [2][3] | ||
| OTX015 | BRD2, BRD3, BRD4 | 92-112 | Pan-inhibitor | [4] |
| ABBV-744 | BRD4 BD1 | 2006 | ~501-fold for BD2 | [5][6] |
| BRD4 BD2 | 4 | [5][6] | ||
| Table 1: Biochemical Potency and Selectivity against BRD4 Bromodomains. |
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| XY153 | MV4-11 (AML) | Antiproliferation | 0.55 | [1] |
| JQ1 | MV4-11 (AML) | Apoptosis | ~691 | [7] |
| OTX015 | MV4-11 (AML) | Antiproliferation | ~193 (median) | [8] |
| ABBV-744 | MV4-11 (AML) | Antiproliferation | 40 | [9] |
| Table 2: Antiproliferative Activity in MV4-11 Acute Myeloid Leukemia (AML) Cell Line. |
Mechanism of Action: Impact on Key Signaling Pathways
BET inhibitors exert their anti-cancer effects primarily by downregulating the transcription of key oncogenes. The displacement of BRD4 from chromatin leads to the suppression of c-MYC and inhibits the pro-inflammatory NF-κB signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
Antiproliferation Assay (MTT-based)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MV4-11)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete growth medium and incubate overnight.[10]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.[10]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[9]
-
IC50 Calculation: Calculate the percentage of cell viability relative to the no-treatment control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
BET Inhibitor Selectivity Assay (TR-FRET-based)
This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to determine the IC50 of an inhibitor against different BET bromodomains.
Materials:
-
Recombinant His-tagged BRD4-BD1 and BRD4-BD2 proteins
-
Biotinylated histone H4 acetylated peptide
-
Test inhibitor
-
Europium-labeled anti-His antibody (Donor)
-
Streptavidin-conjugated fluorophore (e.g., APC) (Acceptor)
-
Assay buffer
-
384-well low-volume plates
-
TR-FRET-compatible plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in assay buffer. Prepare a mixture of the His-tagged bromodomain protein and the biotinylated histone peptide in assay buffer.
-
Assay Reaction: To the wells of a 384-well plate, add the test inhibitor dilutions followed by the bromodomain/peptide mixture.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for binding equilibrium.
-
Detection: Add a mixture of the Europium-labeled anti-His antibody and streptavidin-conjugated fluorophore to each well.
-
Final Incubation: Incubate the plate in the dark at room temperature for another defined period (e.g., 60 minutes).
-
Signal Reading: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the inhibitor concentration to determine the IC50 value.
Conclusion
The furo[3,2-c]pyridin-4(5H)-one derivative, XY153, demonstrates exceptional potency against the second bromodomain (BD2) of BRD4, with a remarkable 354-fold selectivity over the first bromodomain (BD1).[1] This profile translates to potent antiproliferative activity in the MV4-11 acute myeloid leukemia cell line, surpassing the efficacy of the pan-BET inhibitors JQ1 and OTX015, and showing comparable, if not superior, cellular activity to the BD2-selective inhibitor ABBV-744 in this specific cell line.[1][7][8][9] The high selectivity of the furo[3,2-c]pyridin-4(5H)-one scaffold for BD2 may offer a wider therapeutic window by potentially mitigating off-target effects associated with pan-BET inhibition. These findings underscore the potential of this chemical series as a promising avenue for the development of next-generation, targeted epigenetic therapies. Further preclinical and clinical evaluation is warranted to fully elucidate the therapeutic potential of this class of compounds.
References
- 1. The BET Bromodomain Inhibitor OTX015 Affects Pathogenetic Pathways in Preclinical B-cell Tumor Models and Synergizes with Targeted Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. oncotarget.com [oncotarget.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. BET protein antagonist JQ1 is synergistically lethal with FLT3 tyrosine kinase inhibitor (TKI) and overcomes resistance to FLT3-TKI in AML cells expressing FLT-ITD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. aacrjournals.org [aacrjournals.org]
Bridging the Gap: A Guide to Validating In Vitro Findings in In Vivo Animal Models
For researchers, scientists, and drug development professionals, the translation of promising in vitro results to successful in vivo outcomes is a critical and often challenging step in the therapeutic development pipeline. This guide provides an objective comparison of in vitro and in vivo methodologies, supported by experimental data, to facilitate a more seamless transition from the lab bench to preclinical animal models.
The journey of a potential therapeutic from a petri dish to a living organism is fraught with complexities. While in vitro assays offer a controlled environment for high-throughput screening and mechanistic studies, they often fail to recapitulate the intricate physiological and metabolic processes of a whole organism.[1] Consequently, rigorous validation of in vitro findings in appropriate animal models is paramount for making informed decisions in drug development.[2]
Comparing In Vitro Efficacy with In Vivo Anti-Tumor Activity
A common starting point in oncology drug discovery is the determination of a compound's half-maximal inhibitory concentration (IC50) in cancer cell lines. This in vitro metric, however, does not always directly correlate with in vivo anti-tumor efficacy. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and the tumor microenvironment can significantly influence a drug's activity in a living system.[3]
Below are comparative data for two targeted therapies, the MEK inhibitor Selumetinib and the JAK inhibitor Ruxolitinib, illustrating the relationship between their in vitro potency and in vivo efficacy.
Table 1: In Vitro vs. In Vivo Efficacy of Selumetinib in MAPK Pathway-Mutated Cancers
| Cell Line/Tumor Type | In Vitro IC50 | Animal Model | In Vivo Efficacy |
| BRAF, KRAS, or NRAS mutant cell lines | <1 µM[4] | Xenograft | Dose-dependent tumor growth inhibition[4] |
| Uveal Melanoma (GNAQ/GNA11 mutant) | Varies by cell line | Patient-Derived Xenograft (PDX) | Tumor growth inhibition[5] |
Table 2: In Vitro vs. In Vivo Efficacy of Ruxolitinib in JAK-STAT Pathway-Driven Malignancies
| Target/Cell Type | In Vitro IC50 | Animal Model | In Vivo Efficacy |
| JAK1/JAK2 Kinase | ~3 nM[1] | Mouse model of Myeloproliferative Neoplasm (MPN) | Significant survival benefit and reduction in splenomegaly[6][7] |
| JAK-mutated Acute Lymphoblastic Leukemia (ALL) | Varies by cell line | Patient-Derived Xenograft (PDX) | Modest single-agent efficacy[8] |
Experimental Protocols
Detailed and reproducible protocols are essential for the robust validation of experimental findings.
In Vitro Cell Viability: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
In Vivo Tumor Growth: Xenograft Model
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research.
Protocol:
-
Cell Preparation: Harvest cancer cells from culture, wash with sterile PBS, and resuspend in a suitable medium, sometimes mixed with Matrigel, to a final concentration.
-
Animal Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Compound Administration: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups. Administer the test compound and vehicle control according to the planned dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Data Analysis: Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the control group.
Visualizing the Validation Workflow and Signaling Pathways
Understanding the experimental workflow and the targeted signaling pathways is crucial for interpreting the validation process.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a key signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in genes like BRAF and RAS can lead to its constitutive activation, driving tumor growth. MEK inhibitors like Selumetinib and Trametinib target this pathway.[4][9]
JAK/STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. Ruxolitinib is an inhibitor of JAK1 and JAK2.[1][7]
References
- 1. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of JAK1/2 inhibition in murine myeloproliferative neoplasms is not mediated by targeting oncogenic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Phase II Study of the MEK1/MEK2 Inhibitor Trametinib in Patients With Metastatic BRAF-Mutant Cutaneous Melanoma Previously Treated With or Without a BRAF Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 7-Bromofuro[3,2-c]pyridin-4(5H)-one: A Guide for Laboratory Professionals
For Immediate Reference: Researchers, scientists, and drug development professionals must handle the disposal of 7-Bromofuro[3,2-c]pyridin-4(5H)-one with stringent safety measures. Due to the absence of a specific Safety Data Sheet (SDS) in the public domain for this compound, a cautious approach based on professionally recognized best practices for similar brominated heterocyclic compounds is imperative. This guide provides essential procedural steps for its safe handling and disposal.
All waste containing this compound should be treated as hazardous. Disposal must be conducted through a licensed and approved hazardous waste disposal company. It is critical to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with local, state, and federal regulations.
Summary of Potential Hazards and Safety Precautions
Based on data from analogous brominated compounds, this compound should be handled as a substance with potential for significant health hazards. The following table summarizes key potential hazards; however, this is not an exhaustive list.
| Hazard Category | Potential Effects | Recommended Precautions |
| Acute Toxicity (Oral) | Potentially toxic if swallowed. | Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | May cause skin irritation or severe burns. | Wear protective gloves, clothing, and face protection. Avoid contact with skin. |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage. | Wear eye protection (safety glasses or goggles). |
| Respiratory Irritation | May cause respiratory irritation. | Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust or vapors. |
| Environmental Hazards | Potentially harmful to aquatic life. | Avoid release to the environment. |
Step-by-Step Disposal Protocol
The following is a generalized experimental protocol for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including a lab coat, chemical-resistant gloves (such as nitrile), and safety glasses or goggles.
2. Waste Segregation and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, contaminated gloves), in a designated, properly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with the chemical and clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
3. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[1]
4. Documentation:
-
Maintain a log of the waste generated, including the chemical name, quantity, and date of accumulation.
5. Professional Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Provide the disposal company with all available information about the waste material.
6. Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water. Dispose of all cleaning materials as hazardous waste.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 7-Bromofuro[3,2-c]pyridin-4(5H)-one
Essential Safety and Handling Guide for 7-Bromofuro[3,2-c]pyridin-4(5H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of this compound. Adherence to these protocols is essential to ensure personal safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable minimum requirement for incidental contact.[1][2] For prolonged handling or in case of a spill, heavier-duty gloves like Neoprene should be used. | Prevents skin contact, which can lead to severe burns and irritation. |
| Eye and Face Protection | Safety goggles and face shield | Goggles must be worn at all times.[3] A face shield should be used in conjunction with goggles when there is a risk of splashing or aerosol generation.[4] | Protects against splashes that can cause severe eye damage. |
| Body Protection | Laboratory coat and apron | A flame-resistant lab coat is essential.[1] A chemical-resistant apron should be worn over the lab coat when handling larger quantities. | Provides a barrier against spills and splashes to prevent skin contact and contamination of personal clothing.[2] |
| Respiratory Protection | NIOSH-approved respirator | An N95 or higher-rated respirator is recommended, especially when handling the solid compound or if there is a potential for aerosolization.[4] A full-face respirator may be necessary for large spills. | Protects against inhalation of dust or aerosols which may cause respiratory irritation.[5] |
| Foot Protection | Closed-toe shoes | Sturdy, closed-toe shoes made of a non-porous material are required. | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the necessary steps for safely handling this compound in a laboratory setting.
-
Preparation and Engineering Controls :
-
Work exclusively in a well-ventilated chemical fume hood.[6]
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[6]
-
Remove all flammable materials and ignition sources from the immediate work area.
-
Have appropriate spill cleanup materials (e.g., absorbent pads, neutralizer for acids/bases if applicable) readily available.
-
-
Donning Personal Protective Equipment (PPE) :
-
Put on all required PPE as detailed in Table 1 before entering the designated handling area.
-
-
Chemical Handling :
-
Carefully unseal the container, avoiding any inhalation of dust or vapors.
-
Use only non-sparking tools for transferring the chemical.
-
If weighing the solid, do so within the fume hood on a tared and stable weigh boat.
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
-
Post-Handling Procedures :
-
Tightly seal the container of this compound and any prepared solutions.
-
Clean all non-disposable equipment that came into contact with the chemical using an appropriate solvent. Collect the cleaning solvent as hazardous waste.
-
Wipe down the work surface within the fume hood with a suitable decontaminating solution.
-
-
Doffing and Disposal of PPE :
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then apron, face shield, goggles, lab coat, and finally respirator if worn).
-
Dispose of all single-use PPE (gloves, disposable masks) in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Maintain separate, clearly labeled, and sealed waste containers for:
-
Solid this compound waste.
-
Liquid waste containing dissolved this compound (including reaction mixtures and cleaning solvents).
-
Contaminated disposable materials (e.g., gloves, weigh boats, absorbent pads).
-
-
-
Container Management :
-
Use chemically resistant containers that are compatible with halogenated organic compounds.
-
Ensure all waste containers are kept closed except when adding waste.
-
Label containers with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards (e.g., "Flammable," "Corrosive," "Marine Pollutant").
-
-
Storage of Waste :
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
-
-
Final Disposal :
-
Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound or its waste down the drain or in regular trash.[6]
-
Visual Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. research.arizona.edu [research.arizona.edu]
- 2. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
